3-Amino-N,N-dimethylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207809. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBIBHVUSZAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182239 | |
| Record name | 3-Amino-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-77-6 | |
| Record name | 3-Amino-N,N-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27958-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Amino-N,N-dimethylbenzylamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27958-77-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207809 | |
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| Record name | 3-Amino-N,N-dimethylbenzylamine | |
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| Record name | 3-amino-N,N-dimethylbenzylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-AMINO-N,N-DIMETHYLBENZYLAMINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 3-Amino-N,N-dimethylbenzylamine. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Chemical Properties
This compound, also known as 3-[(dimethylamino)methyl]aniline, is an aromatic amine with the CAS number 27958-77-6.[1] Its structure features a benzylamine core with a dimethylamino group on the methylene carbon and an amino group at the meta position of the phenyl ring. This substitution pattern imparts a unique combination of reactivity and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents.[2]
The compound is described as a brown crystalline powder and as a colorless to light yellow liquid, suggesting it is a low-melting solid.[2][3] It is soluble in organic solvents such as ethanol, ether, and petroleum ether.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 27958-77-6 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Brown crystalline powder / Colorless to light yellow liquid | [2][3] |
| Melting Point | 44-46 °C | [3] |
| Boiling Point | 235.7 °C at 760 mmHg | [3] |
| Density | 1.013 g/cm³ | [3] |
| Flash Point | 87.5 °C | [3] |
| pKa | 8.92 ± 0.28 | [3] |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis.[2] Its two amine functionalities, a primary aromatic amine and a tertiary benzylic amine, allow for a range of chemical transformations. The aromatic amine can undergo diazotization and subsequent coupling reactions, while the tertiary amine can be involved in acid-base reactions and quaternization. The molecule's structure makes it a valuable building block for more complex molecules.[2]
A common synthetic route to substituted amino-N,N-dimethylbenzylamines involves a two-step process starting from the corresponding nitro-substituted benzyl halide. This methodology can be adapted to synthesize the 3-amino isomer.
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a known procedure for a similar isomer.[4]
Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzylamine
-
Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.
-
Addition of Base: Stir the mixture and cool to 5 °C using an ice bath. Slowly add 59 g (0.584 mol) of triethylamine via the dropping funnel, maintaining the temperature below 15 °C.
-
Addition of Electrophile: In a separate beaker, dissolve 36 g (0.167 mol) of 3-nitrobenzyl bromide in chloroform. Add this solution portion-wise to the reaction mixture over a period of 2 hours, ensuring the temperature remains at 15 °C.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional 2 hours at room temperature. Monitor the reaction by TLC until completion. Add 150 mL of water to the reaction mixture, stir, and separate the layers. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Nitro-N,N-dimethylbenzylamine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL flask, dissolve the crude 3-Nitro-N,N-dimethylbenzylamine (0.1 mol) in 200 mL of ethanol. Add 0.5 g of activated carbon and 0.2 g of ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Addition of Reducing Agent: Heat the mixture to 80 °C with stirring. Slowly add 25 g (0.5 mol) of 80% hydrazine hydrate solution dropwise. An exothermic reaction will be observed.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the mixture at 80 °C for 4 hours. Monitor the reaction by TLC.
-
Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with saturated brine. Dry the organic layer and remove the solvent. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Applications and Biological Relevance
This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:
-
Pharmaceuticals: It is a building block for the synthesis of various pharmaceutical compounds. Notably, it has been identified as a useful scaffold in the development of drugs targeting neurological disorders, attributed to its potential ability to cross the blood-brain barrier.[2]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[2]
-
Polymer Chemistry: It is used in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and mechanical strength.[2]
-
Dyes and Pigments: Its chemical structure is amenable to the synthesis of various dyes and pigments.[2]
While no specific signaling pathways involving this compound have been definitively characterized in the public literature, its utility in neuroscience research is an active area of interest. The strategic placement of functional groups allows for the modulation of electronic properties and potential interactions with biological targets.
Logical Relationship of Applications
References
In-Depth Technical Guide: Synthesis and Characterization of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N,N-dimethylbenzylamine, a versatile aromatic amine with applications in pharmaceutical development and as a building block in organic synthesis. This document details a common synthetic pathway, experimental protocols, and the expected analytical characterization of the final compound.
Synthesis Pathway
A prevalent and effective method for the synthesis of this compound involves a two-step process. The synthesis commences with the reaction of a suitable 3-nitrobenzyl halide, such as 3-nitrobenzyl chloride, with dimethylamine. This initial step yields the intermediate, 3-nitro-N,N-dimethylbenzylamine. The subsequent and final step involves the reduction of the nitro group to an amino group, affording the target molecule, this compound.
Caption: Synthetic route to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of 3-Nitro-N,N-dimethylbenzylamine (Intermediate)
This procedure is adapted from the synthesis of the isomeric 4-nitro-N,N-dimethylbenzylamine and is expected to be applicable.
Materials:
-
3-Nitrobenzyl chloride
-
Dimethylamine (40% aqueous solution)
-
Triethylamine
-
Chloroform (anhydrous)
-
Water
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzyl chloride (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of dimethylamine (1.2-1.5 eq) and triethylamine (1.1 eq) in chloroform to the cooled solution of 3-nitrobenzyl chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-nitro-N,N-dimethylbenzylamine, which can be used in the next step without further purification or purified by column chromatography.
Synthesis of this compound (Final Product)
The reduction of the nitro group can be effectively achieved using tin(II) chloride or through catalytic hydrogenation.
Protocol 2.2.1: Reduction using Tin(II) Chloride [1]
Materials:
-
3-Nitro-N,N-dimethylbenzylamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
Dissolve 3-nitro-N,N-dimethylbenzylamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
The reaction mixture can be stirred at room temperature or gently heated. For reactions that are slow at room temperature, applying ultrasonic irradiation at 30 °C can accelerate the process.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and precipitate tin salts.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2.2.2: Catalytic Hydrogenation
Materials:
-
3-Nitro-N,N-dimethylbenzylamine
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-N,N-dimethylbenzylamine (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Characterization Data
The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂ | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 194-195 °C | [4] |
| Density | 0.932 g/cm³ | [4] |
| Refractive Index | 1.509 | [4] |
Spectroscopic Data (Predicted and based on related compounds):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the N,N-dimethyl protons. The aromatic protons will appear as multiplets in the range of δ 6.5-7.2 ppm. The benzylic protons should appear as a singlet around δ 3.4-3.6 ppm, and the N,N-dimethyl protons as a singlet around δ 2.2-2.3 ppm. A broad singlet corresponding to the amino (-NH₂) protons is also expected.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the N,N-dimethyl carbons. The aromatic carbons are expected in the region of δ 110-150 ppm. The benzylic carbon signal should be around δ 60-65 ppm, and the N,N-dimethyl carbons around δ 45 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 150. A prominent fragment is expected at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a characteristic fragmentation for N,N-dimethylbenzylamines.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
This comprehensive guide provides researchers and professionals in drug development with the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will facilitate its preparation and verification for further applications.
References
Navigating the Synthetic Landscape of 3-Amino-N,N-dimethylbenzylamine: An In-depth Technical Guide to Functional Group Compatibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-N,N-dimethylbenzylamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a primary aromatic amine and a tertiary benzylic amine, presents both synthetic opportunities and challenges. This technical guide provides a comprehensive overview of the functional group compatibility of this compound, offering insights into its chemoselective reactions. This document details reaction protocols, summarizes key quantitative data, and provides visual workflows to aid researchers in leveraging this valuable synthetic building block.
Core Molecule Analysis
The reactivity of this compound is governed by the interplay of its two distinct amino functionalities.
-
Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily participates in a variety of classical amine reactions, including acylation, sulfonylation, and urea formation. Its reactivity is influenced by the electron-donating nature of the alkylamino substituent on the aromatic ring.
-
Tertiary Benzylic Amine (-N(CH₃)₂): This moiety is basic and can act as a proton scavenger or a catalyst in certain reactions. The benzylic position is also susceptible to specific transformations.[1][2]
The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of reactions targeting one amine in the presence of the other.
Chemoselective Reactions and Functional Group Compatibility
The primary aromatic amine is generally more nucleophilic than the tertiary benzylic amine, allowing for a range of selective transformations under appropriate conditions.
Acylation: Formation of Amides
The primary aromatic amine of this compound can be selectively acylated to form the corresponding amide. This reaction is typically high-yielding and proceeds under mild conditions. The tertiary amine generally remains unreactive towards common acylating agents.
Caption: Workflow for the selective N-acylation of this compound.
Table 1: Representative Acylation Reaction Data (Note: Data is extrapolated from reactions with analogous aromatic amines due to a lack of specific literature on this compound.)
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | DCM | 0 to RT | 2 | >90 | [3] |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | >90 | [4] |
Sulfonylation: Formation of Sulfonamides
Similar to acylation, the primary aromatic amine can be selectively sulfonylated. This reaction is crucial for the synthesis of many biologically active compounds. The choice of base and solvent is critical to ensure high yields and prevent side reactions.
Caption: Reaction pathway for the sulfonylation of the primary amine.
Table 2: General Conditions for Sulfonylation of Anilines
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | RT | 4-6 | 85-95 | [5] |
| Benzenesulfonyl chloride | Et₃N | THF | RT | 4-6 | 80-90 | [6] |
Urea Formation
The synthesis of ureas from this compound can be achieved through reaction with an isocyanate or a phosgene equivalent followed by the addition of another amine. A patent describes a general procedure for such a transformation.[7]
Caption: Logical pathways for the synthesis of ureas.
Table 3: Urea Formation Reaction Parameters
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Reference |
| Alkyl Isocyanate | - | - | THF | RT | [8] |
| Triphosgene | Alkyl Amine | Triethylamine | DCM | -20 to RT | [7] |
Experimental Protocols
The following protocols are provided as a guide and are based on established procedures for similar substrates. Optimization may be required for specific applications.
Protocol for N-Acetylation
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for N-Sulfonylation
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and stir.
-
Add p-toluenesulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq) to remove excess pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Urea Formation via Isocyanate
Materials:
-
This compound (1.0 eq)
-
Alkyl isocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the alkyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation of the urea product.
-
Collect the solid product by filtration and wash with cold ether.
Protecting Group Strategies
While many reactions can be performed chemoselectively without protecting groups, certain transformations may require the temporary masking of one of the amine functionalities.
Caption: A potential protecting group strategy for selective reaction at the tertiary amine.
-
Protection of the Primary Aromatic Amine: Standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be used. The choice of protecting group will depend on the desired reaction conditions for subsequent steps and the required deprotection method.[9][10]
-
Reactivity of the Tertiary Benzylic Amine: With the primary amine protected, the tertiary amine can undergo reactions such as quaternization with alkyl halides.
Conclusion
This compound is a synthetically tractable molecule with a predictable pattern of reactivity. The higher nucleophilicity of the primary aromatic amine allows for a range of selective transformations in the presence of the tertiary benzylic amine. This guide provides a foundational understanding and practical protocols for researchers to confidently incorporate this versatile building block into their synthetic strategies. Further investigation into the intramolecular catalytic effects of the tertiary amine and the development of orthogonal protecting group strategies will undoubtedly expand the synthetic utility of this valuable compound.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.coach [chemistry.coach]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzylamine (CAS 27958-77-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Amino-N,N-dimethylbenzylamine (also known as 3-((Dimethylamino)methyl)aniline). This versatile aromatic amine serves as a crucial building block in the synthesis of a wide range of target molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Core Properties and Identifiers
This compound is an organic compound featuring both a primary aromatic amine and a tertiary benzylic amine functional group. This unique structure enhances its reactivity and makes it a valuable intermediate in multi-step organic synthesis.[1][2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Brown crystalline powder or colorless to light yellow liquid | [1][3] |
| Molecular Formula | C₉H₁₄N₂ | [1][4] |
| Molecular Weight | 150.22 g/mol | [1][4] |
| Boiling Point | 194-195 °C | [3] |
| Melting Point | -25 °C | [3] |
| Density | 0.932 g/cm³ | [3] |
| Refractive Index | 1.509 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 27958-77-6 | [1][4] |
| IUPAC Name | 3-[(dimethylamino)methyl]aniline | [5] |
| Synonyms | 3-Dimethylaminomethyl-aniline, 3-(N,N-Dimethylaminomethyl)aniline | [1][6] |
| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | [4][5] |
| InChIKey | WOJBIBHVUSZAGS-UHFFFAOYSA-N | [4][5] |
| SMILES | CN(C)Cc1cccc(c1)N | [4] |
Spectroscopic and Analytical Data
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 | t, J ≈ 7.8 Hz | 1H | Ar-H (C5) |
| ~ 6.70 - 6.60 | m | 3H | Ar-H (C2, C4, C6) |
| ~ 3.60 | br s | 2H | -NH₂ |
| ~ 3.40 | s | 2H | -CH₂ -N(CH₃)₂ |
| ~ 2.25 | s | 6H | -N(CH₃ )₂ |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 146.5 | C -NH₂ (C3) |
| ~ 139.0 | C -CH₂ (C1) |
| ~ 129.0 | Ar-C H (C5) |
| ~ 118.5 | Ar-C H (C6) |
| ~ 115.0 | Ar-C H (C4) |
| ~ 114.5 | Ar-C H (C2) |
| ~ 64.0 | -C H₂-N(CH₃)₂ |
| ~ 45.0 | -N(C H₃)₂ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3250 | N-H Stretch (doublet) | Primary Aromatic Amine |
| 3050 - 3010 | C-H Stretch | Aromatic C-H |
| 2970 - 2800 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1345 - 1250 | C-N Stretch | Aromatic Amine |
| 1260 - 1020 | C-N Stretch | Aliphatic Amine |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular Ion) |
| 149 | [M-H]⁺ |
| 106 | [M - N(CH₃)₂]⁺ (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 58 | [CH₂=N(CH₃)₂]⁺ (α-cleavage, base peak) |
Synthesis and Reactivity
A common and effective route for the synthesis of this compound involves the reduction of its nitro-substituted precursor, 3-Nitro-N,N-dimethylbenzylamine. This precursor can be synthesized via the nitration of N,N-dimethylbenzylamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of N,N-Dimethylbenzylamine to 3-Nitro-N,N-dimethylbenzylamine
This procedure is adapted from established methods for the nitration of substituted anilines.[7]
-
Materials: N,N-Dimethylbenzylamine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Ammonium Hydroxide.
-
Procedure:
-
In a flask immersed in an ice-salt bath, slowly add N,N-dimethylbenzylamine (1.0 mole) to concentrated sulfuric acid (7.5 moles) with vigorous stirring, ensuring the temperature is maintained below 25 °C.
-
Once the addition is complete, continue stirring and cool the mixture to 5 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (1.2 moles) to concentrated nitric acid (1.05 moles) with cooling.
-
Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide with cooling until the pH is approximately 3. This will precipitate the m-nitro isomer.
-
Collect the crude product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield 3-Nitro-N,N-dimethylbenzylamine.
-
Step 2: Reduction of 3-Nitro-N,N-dimethylbenzylamine
This protocol is a standard method for the reduction of aromatic nitro compounds.[8][9]
-
Materials: 3-Nitro-N,N-dimethylbenzylamine, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH), Ethyl Acetate.
-
Procedure:
-
To a round-bottom flask, add 3-Nitro-N,N-dimethylbenzylamine (1.0 mole) and ethanol.
-
Add stannous chloride dihydrate (5.0 moles) to the mixture.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Basify the mixture by adding a cold, concentrated sodium hydroxide solution until the pH is >10 to precipitate tin salts and liberate the free amine.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound.
-
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its primary amine provides a reactive handle for various chemical transformations, including alkylation and acylation, while the dimethylamino group can enhance solubility and biological activity.[2]
Role as a Building Block in Kinase Inhibitor Synthesis
A significant application lies in pharmaceutical development, particularly in creating drugs that target neurological disorders, a capability potentially enhanced by its ability to cross the blood-brain barrier.[1] Furthermore, the aniline substructure is a common feature in many kinase inhibitors. The primary amine can be used to form amide bonds, creating complex molecules designed to fit into the ATP-binding pocket of protein kinases.[10][11]
Caption: Use in amide coupling to form complex drug scaffolds.
Representative Experimental Protocol: Amide Coupling
This protocol demonstrates a standard amide bond formation, a key reaction in the synthesis of many pharmaceuticals.
-
Materials: this compound, a suitable carboxylic acid (e.g., 4-(pyridin-3-yl)benzoic acid), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), Saturated Sodium Bicarbonate solution.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired amide.
-
Caption: Logical workflow in a drug discovery program.
Safety and Handling
This compound is classified as hazardous. It may cause an allergic skin reaction and is suspected of causing serious eye damage.[5] Standard laboratory safety precautions should be strictly followed.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do so and continue rinsing. Immediately call a poison center or doctor.[5]
-
Storage: Store in a well-ventilated place, away from incompatible materials such as strong oxidants, strong acids, and strong bases.[3] Keep the container tightly closed. It is a flammable liquid and should be kept away from ignition sources.[3]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3-((Dimethylamino)methyl)aniline [myskinrecipes.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Physical and chemical properties of 3-((dimethylamino)methyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Dimethylamino)methyl)aniline, with the CAS number 27958-77-6, is an aromatic amine containing both a primary aniline amine and a tertiary dimethylamino group attached to a benzyl substituent. This unique structural arrangement suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialized chemicals. This guide provides a comprehensive overview of its known physical and chemical properties, compiled from available data.
Chemical Structure and Properties
The structure of 3-((dimethylamino)methyl)aniline features a benzene ring substituted with an amino group at position 1 and a (dimethylamino)methyl group at position 3.
Table 1: General and Physical Properties of 3-((Dimethylamino)methyl)aniline
| Property | Value | Source |
| CAS Number | 27958-77-6 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Boiling Point | 235.7 ± 15.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Computed Chemical Properties of 3-((Dimethylamino)methyl)aniline
| Property | Value | Source |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.3 Ų | |
| Heavy Atom Count | 11 | |
| Formal Charge | 0 |
Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.
Spectral Data
Synthesis
A detailed, experimentally verified protocol for the synthesis of 3-((dimethylamino)methyl)aniline is not widely published. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. One potential method involves the reductive amination of 3-aminobenzaldehyde with dimethylamine.
Below is a generalized workflow for such a synthesis.
Caption: Generalized synthetic workflow for 3-((dimethylamino)methyl)aniline.
Experimental Protocol (Hypothetical)
Objective: To synthesize 3-((dimethylamino)methyl)aniline via reductive amination of 3-aminobenzaldehyde.
Materials:
-
3-Aminobenzaldehyde
-
Dimethylamine (e.g., 2M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 3-aminobenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the dimethylamine solution to the flask and stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 3-((dimethylamino)methyl)aniline.
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of 3-((dimethylamino)methyl)aniline are not extensively documented. However, based on its structure, the following can be inferred:
-
Aniline Moiety: The primary amino group on the aniline ring is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation, which may lead to coloration of the compound upon exposure to air and light.
-
Tertiary Amine: The dimethylamino group is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile.
-
Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation, particularly oxidation of the aniline group. It is likely incompatible with strong oxidizing agents and strong acids.
Biological Activity and Applications
There is limited specific information regarding the biological activity of 3-((dimethylamino)methyl)aniline. However, the aniline scaffold is present in a wide range of biologically active molecules and pharmaceuticals. Its structural motifs suggest potential applications as an intermediate in the synthesis of:
-
Enzyme inhibitors: The amino and dimethylamino groups can serve as key binding elements for interaction with enzyme active sites.
-
Receptor ligands: The aromatic ring and amine functionalities are common features in ligands for various receptors.
-
Dyes and probes: Aniline derivatives are foundational in the synthesis of various dyes, and this compound could be functionalized to create fluorescent probes for biological imaging.
Further research is required to elucidate any specific biological activities of this compound.
Safety Information
Based on data for similar aniline derivatives, 3-((dimethylamino)methyl)aniline should be handled with care.
Table 3: General Safety Information
| Hazard | Precaution |
| Toxicity | Potentially toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Irritation | May cause skin and eye irritation. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
Users should always consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
An In-Depth Technical Guide to the Stability and Storage of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-N,N-dimethylbenzylamine (CAS No: 27958-77-6). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this versatile chemical intermediate.
Introduction
This compound, also known as 3-(Dimethylaminomethyl)aniline, is an aromatic amine utilized as a building block in the synthesis of a variety of compounds. Its applications are found in pharmaceutical development, where it serves as an intermediate for active pharmaceutical ingredients (APIs), and in polymer chemistry for the production of specialty polymers and resins. The presence of both a primary aromatic amine and a tertiary benzylic amine makes its chemical stability a critical factor for its effective use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for developing appropriate handling and analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 27958-77-6 | [1] |
| IUPAC Name | 3-[(dimethylamino)methyl]aniline | [1] |
| Synonyms | 3-(Dimethylaminomethyl)aniline, 3-Dimethylaminomethyl-aniline | [2] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Brown crystalline powder | [2] |
Table 1: Chemical and Physical Properties of this compound
Stability and Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The recommended conditions are summarized in Table 2.
| Parameter | Recommended Condition | Rationale / Remarks | Reference(s) |
| Temperature | 0–8 °C | Refrigerated conditions are specified to minimize thermal degradation. | [2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Aromatic amines are susceptible to oxidation by atmospheric oxygen. | [3] |
| Light | Protect from light; store in amber or opaque containers. | Aromatic amines can undergo photodegradation upon exposure to UV or visible light. | [4] |
| Moisture | Store in a dry environment. | Amines can be hygroscopic. Moisture can facilitate hydrolytic degradation. | [5] |
| Container | Tightly sealed, compatible materials (e.g., amber glass, HDPE). | Prevents exposure to air and moisture. Avoids reaction with container material. | [5] |
Table 2: Recommended Storage Conditions for this compound
Chemical Stability and Incompatibilities
This compound is an aromatic amine and, as such, is susceptible to degradation through several pathways. The primary aromatic amine group can be readily oxidized, which is often catalyzed by light and trace metals. The benzylic position is also prone to oxidation.
The compound is incompatible with and should be stored away from:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Acid Halides and Anhydrides: May react exothermically.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in public literature, logical pathways can be inferred from the known reactivity of aromatic and benzylic amines. Key potential degradation routes include oxidation and photodegradation. Oxidation may occur at the primary amino group or the benzylic carbon, potentially leading to the formation of imines, aldehydes, or polymeric materials.[7] Photodegradation can also occur, especially in the presence of photosensitizers.[8][9]
Experimental Protocols
Detailed experimental protocols for forced degradation and stability analysis of this compound are not specifically published. However, a general approach based on ICH guidelines for stress testing of drug substances can be applied.[10][11]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[10] This also helps in developing a stability-indicating analytical method.
Objective: To generate degradation products to a level of 5-20%.[12]
Procedure:
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.[12] Also, heat the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as the HPLC-UV method described below.
Representative Stability-Indicating HPLC-UV Method
A reversed-phase HPLC method with UV detection is a common and effective technique for analyzing aromatic amines and their degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks.
Conclusion
The stability of this compound is critical for its successful application in synthesis and development. Adherence to recommended storage conditions—specifically, refrigeration (0-8 °C), protection from light, and storage under an inert atmosphere in tightly sealed containers—is essential to minimize degradation.[2] Due to its aromatic amine structure, this compound is susceptible to oxidation and photodegradation. While specific stability data is limited, the provided protocols for forced degradation and analysis offer a robust framework for researchers to assess the stability of this compound for their specific applications.
References
- 1. This compound | C9H14N2 | CID 99294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. chembk.com [chembk.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 7. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Theoretical Studies on 3-Amino-N,N-dimethylbenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-N,N-dimethylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical development, serving as a versatile building block for the synthesis of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and experimental studies relevant to this compound. Due to a lack of direct theoretical research on this compound, this paper extrapolates data from studies on structurally similar substituted benzylamines and related molecules. The guide covers its physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into computational analyses, including quantum chemical calculations, frontier molecular orbital analysis, and molecular docking concepts, to predict its reactivity, stability, and potential as a pharmacophore. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and application in drug discovery and development.
Introduction
This compound is an aromatic amine featuring both a primary amino group and a tertiary dimethylamino group attached to a benzyl scaffold.[1] This unique combination of functional groups imparts specific electronic and structural properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of drugs targeting neurological disorders.[1] Its structural isomers, particularly the para- and ortho-substituted analogs, have been the subject of various theoretical and experimental investigations, offering insights into how the position of substituents influences molecular properties and reactivity. This guide aims to consolidate the available information on related compounds to provide a foundational understanding of the theoretical aspects of this compound.
Physicochemical and Spectroscopic Data
A summary of the known quantitative data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂ | [1][2][3][4] |
| Molecular Weight | 150.22 g/mol | [1][2][3][4] |
| CAS Number | 27958-77-6 | [1][2] |
| Appearance | Brown crystalline powder | [1] |
| Purity | ≥95% - ≥98% (NMR) | [1][2] |
| Storage Temperature | 0-8 °C | [1] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 150.115698455 Da | [3] |
| Topological Polar Surface Area | 29.3 Ų | [3] |
Table 2: Spectroscopic Data for Related Benzylamine Derivatives
| Spectroscopic Technique | Key Features for Benzylamine Derivatives | General Reference |
| ¹H NMR | Signals for aromatic protons, benzylic protons (CH₂), and N-methyl protons. Disappearance of N-H proton signals upon D₂O exchange for primary/secondary amines. | [5][6] |
| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, and N-methyl carbons. | [6] |
| IR Spectroscopy | N-H stretching bands for primary amines (two bands) or secondary amines (one band) around 3300 cm⁻¹. C-N stretching bands. | [5] |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. Characteristic fragmentation patterns. | [5] |
Synthesis and Experimental Protocols
The synthesis of substituted benzylamines can be achieved through various methods, with reductive amination being a common and versatile approach. Below are detailed protocols adapted from literature for the synthesis of related compounds, which can serve as a starting point for the preparation of this compound.
General Synthesis Workflow
The synthesis of N,N-dimethylbenzylamine derivatives often involves the reaction of a corresponding benzyl halide with dimethylamine or the reductive amination of a benzaldehyde derivative. For this compound, a plausible route would involve the reduction of 3-nitro-N,N-dimethylbenzylamine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on the synthesis of N,N-dimethylbenzylamine.[7]
Materials:
-
3-Nitrobenzaldehyde
-
25% Aqueous Dimethylamine
-
Reducing agent (e.g., Sodium borohydride, or H₂ with Pd/C)
-
Methanol (or another suitable solvent)
-
Apparatus for reaction under controlled temperature and inert atmosphere
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a reaction vessel, dissolve 3-nitrobenzaldehyde in a suitable solvent like methanol.
-
Add an excess of 25% aqueous dimethylamine solution dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
For reduction, either slowly add a reducing agent like sodium borohydride in portions or subject the mixture to catalytic hydrogenation (H₂, Pd/C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction appropriately (e.g., with water for borohydride reduction).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 3-Nitro-N,N-dimethylbenzylamine can then be purified.
-
The purified intermediate is then subjected to nitro group reduction. A common method is using iron powder in the presence of an acid like HCl, or catalytic hydrogenation.
-
After the reduction is complete, the reaction mixture is worked up to isolate the final product, this compound.
-
The final product can be purified by distillation or chromatography.
Theoretical and Computational Studies
Quantum Chemical Calculations Workflow
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
For substituted anilines and benzylamines, the HOMO is typically localized on the aromatic ring and the amino group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. The presence of the electron-donating amino and dimethylaminomethyl groups in this compound is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The meta-substitution pattern will influence the specific distribution and energies of these orbitals.[8]
Table 3: Predicted Electronic Properties from HOMO-LUMO Energies (Conceptual)
| Property | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |
Molecular Docking and QSAR in Drug Development
In the context of drug development, understanding how a molecule like this compound might interact with a biological target is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity.[9][10] For derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively associated with this compound, its structural motifs are present in various biologically active molecules. For instance, benzylamine derivatives are known to interact with various receptors and enzymes. Based on its structure, it is plausible that derivatives of this compound could be designed to target G-protein coupled receptors (GPCRs) or enzymes such as kinases, which are pivotal in numerous signaling cascades. Further experimental validation is necessary to elucidate any specific biological activity and pathway modulation.
Conclusion
This compound represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. Although direct theoretical studies on this specific molecule are limited, this guide provides a comprehensive framework based on data from related compounds. The presented physicochemical data, synthesis protocols, and theoretical concepts offer a solid foundation for researchers. Future computational and experimental work, including detailed spectroscopic analysis, quantum chemical calculations, and biological screening of its derivatives, will be instrumental in fully characterizing its properties and unlocking its potential in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H14N2 | CID 99294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. N,N-Dimethylbenzylamine(103-83-3) 1H NMR [m.chemicalbook.com]
- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. QSPR/QSAR in N-[(dimethylamine)methyl] benzamides substituents groups influence upon electronic distribution and local anesthetics activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
3-Amino-N,N-dimethylbenzylamine: A Comprehensive Technical Guide
Foreword
This technical guide provides an in-depth overview of 3-Amino-N,N-dimethylbenzylamine, a versatile aromatic amine with applications in pharmaceutical development, polymer chemistry, and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its discovery, history, synthesis, and chemical properties. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, this guide consolidates the existing knowledge from various sources to present a thorough technical profile.
Introduction
This compound, also known as 3-((dimethylamino)methyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary benzylic amine functionality. This unique structure makes it a valuable building block in organic synthesis, enabling diverse chemical transformations. Its applications are found in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential to cross the blood-brain barrier, as well as in the production of specialty polymers and resins where it can enhance thermal stability and mechanical strength.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while these values are reported by chemical suppliers, primary literature citations for these specific measurements are not consistently available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂ | [General knowledge] |
| Molecular Weight | 150.22 g/mol | [General knowledge] |
| CAS Number | 27958-77-6 | [General knowledge] |
| Appearance | Colorless to light yellow liquid | [General knowledge] |
| Boiling Point | 235.7 °C at 760 mmHg | [General knowledge] |
| Melting Point | 44-46 °C | [General knowledge] |
| Density | 1.013 g/cm³ | [General knowledge] |
| Refractive Index | 1.566 | [General knowledge] |
| Flash Point | 87.5 °C | [General knowledge] |
| Vapor Pressure | 0.0494 mmHg at 25°C | [General knowledge] |
Synthesis and Historical Context
While a definitive publication detailing the first synthesis of this compound is not readily apparent in the historical chemical literature, its synthesis can be inferred through established organic chemistry reactions. The most plausible synthetic routes involve the reduction of a corresponding nitro-substituted precursor or the reductive amination of a suitable aldehyde.
A common and well-documented strategy for the synthesis of aminobenzylamines is a two-step process starting from a nitrobenzyl halide. This is exemplified by the synthesis of the constitutional isomer, 4-Amino-N,N-dimethylbenzylamine, as detailed in Chinese patent CN102964256A. This process involves the initial reaction of a nitrobenzyl bromide with dimethylamine to form the nitro-N,N-dimethylbenzylamine intermediate, followed by the reduction of the nitro group to an amine. Given the similarity in structure, a parallel synthetic strategy is highly probable for the 3-amino isomer.
Representative Synthetic Pathway: Two-Step Synthesis of Aminobenzylamines
The following diagram illustrates the general two-step synthesis of an aminobenzylamines from a nitrobenzyl bromide, based on the methodology for the 4-amino isomer.
Caption: General two-step synthesis of aminobenzylamines.
Detailed Experimental Protocol (Adapted from CN102964256A for the 4-amino isomer)
The following protocol details the synthesis of 4-Amino-N,N-dimethylbenzylamine and serves as a representative example of the synthetic methodology likely applicable to the 3-amino isomer.
Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzylamine
-
To a 500 mL four-neck flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.
-
Stir the mixture and cool to 5 °C.
-
Slowly add 59 g (0.584 mol) of triethylamine.
-
In batches every 10 minutes, add p-nitrobenzyl bromide in decreasing amounts (3.2 g, 3.0 g, 2.8 g, etc., for a total of 36 g, 0.167 mol) to ensure the molar percentage of p-nitrobenzyl bromide in the reaction system remains low.
-
Maintain the reaction temperature at 15 °C and continue stirring for 2 hours after the addition is complete.
Step 2: Reduction of 4-Nitro-N,N-dimethylbenzylamine to 4-Amino-N,N-dimethylbenzylamine
-
Prepare a solution of the 4-nitro-N,N-dimethylbenzylamine intermediate in an alcohol solvent (e.g., ethanol).
-
Add a catalytic amount of a trivalent iron salt (e.g., ferric chloride).
-
Heat the solution to 40-65 °C.
-
Slowly add hydrazine hydrate over a period of 2-5 hours. The molar ratio of 4-nitro-N,N-dimethylbenzylamine to hydrazine hydrate to iron salt is typically in the range of 1:2-8:0.01-0.33.[1]
-
After the addition, raise the temperature to 65-80 °C and maintain for 3-8 hours to complete the reaction.
-
The final product is then isolated and purified.
Table 2: Representative Reaction Parameters for the Synthesis of 4-Amino-N,N-dimethylbenzylamine
| Parameter | Step 1: Amination | Step 2: Reduction |
| Starting Material | p-Nitrobenzyl bromide | 4-Nitro-N,N-dimethylbenzylamine |
| Reagents | Dimethylamine hydrochloride, Triethylamine | Hydrazine hydrate, Trivalent iron salt |
| Solvent | Chloroform | C₂-C₄ Alcohol (e.g., Ethanol) |
| Temperature | 15 °C | 40-80 °C |
| Reaction Time | ~2 hours post-addition | 5-13 hours |
| Molar Ratios | - | Nitro Cmpd:Hydrazine:Fe³⁺ = 1:2-8:0.01-0.33 |
Spectroscopic Data
-
¹H NMR: Expected signals would include singlets for the N,N-dimethyl protons and the benzylic methylene protons, and a complex multiplet pattern for the aromatic protons. The primary amine protons would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would appear in the 110-150 ppm region. The N,N-dimethyl carbons would be expected around 40-50 ppm, and the benzylic carbon around 60-70 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 150.22. Fragmentation would likely involve the loss of the dimethylamino group and cleavage at the benzylic position.
Applications and Further Research
This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the primary aromatic amine or the tertiary benzylic amine.
Logical Workflow for Synthetic Applications
The following diagram illustrates the logical workflow for utilizing this compound in further synthetic transformations.
Caption: Potential synthetic transformations of this compound.
Further research into the applications of this compound could explore its use in the development of novel catalysts, functional polymers, and as a scaffold for new pharmaceutical agents. The lack of extensive primary literature on its synthesis and characterization also presents an opportunity for foundational research to be conducted and published.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through established methods such as the reduction of nitro-aromatic compounds. This guide has provided a comprehensive overview of its known properties and a representative experimental protocol for its synthesis. Further detailed characterization and exploration of its synthetic applications in peer-reviewed literature would be a valuable contribution to the field of organic chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzylamine is a versatile, yet underutilized, building block in synthetic organic chemistry. Its unique trifunctional nature, possessing a primary aromatic amine, a tertiary benzylic amine, and an activated aromatic ring, offers a rich platform for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and proposed protocols for the synthesis of two important classes of heterocycles—tetrahydroisoquinolines and quinazolines—using this compound as a key starting material. The protocols are based on well-established synthetic transformations of analogous aminobenzylamine derivatives.
I. Synthesis of Substituted Tetrahydroisoquinolines via a Proposed Pictet-Spengler-Type Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] While this compound is a benzylamine rather than a β-arylethylamine, a similar intramolecular electrophilic substitution reaction can be envisaged to form a six-membered heterocyclic ring. The primary amino group can react with an aldehyde to form a Schiff base, which upon protonation, generates an electrophilic iminium ion. The electron-donating nature of the amino and dimethylaminomethyl substituents is expected to activate the benzene ring for the subsequent intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed Pictet-Spengler-type reaction pathway.
Experimental Protocol
Materials:
-
This compound
-
Selected aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
-
Dichloromethane (DCM) or acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the aldehyde (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Trifluoroacetic acid (2.0 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydroisoquinoline.
Data Presentation: Proposed Substrates and Products
| Entry | Aldehyde (R-CHO) | Proposed Product |
| 1 | Formaldehyde | 8-(Dimethylaminomethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
| 2 | Acetaldehyde | 8-(Dimethylaminomethyl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
| 3 | Benzaldehyde | 8-(Dimethylaminomethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
| 4 | 4-Methoxybenzaldehyde | 8-(Dimethylaminomethyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
II. Synthesis of Substituted Quinazolines via a Proposed Condensation-Oxidation Reaction
Quinazolines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of 2-substituted quinazolines can be achieved from 2-aminobenzylamines and various reaction partners.[4][5] A plausible route for the synthesis of quinazoline derivatives from this compound involves a condensation reaction with an aldehyde followed by an oxidative cyclization. The primary amino group and the benzylic C-H bond of the dimethylaminomethyl group could potentially participate in the formation of the quinazoline ring.
Proposed Reaction Scheme:
Caption: Proposed pathway for quinazoline synthesis.
Experimental Protocol
Materials:
-
This compound
-
Selected aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Copper(I) chloride (CuCl) or other suitable catalyst
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
4-Hydroxy-TEMPO
-
Toluene or Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂) balloon
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
A mixture of this compound (1.0 eq), the aromatic aldehyde (1.2 eq), CuCl (10 mol%), DABCO (20 mol%), and 4-Hydroxy-TEMPO (10 mol%) in toluene (0.2 M) is prepared in a round-bottom flask.
-
The flask is fitted with an oxygen balloon.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired substituted quinazoline.
Data Presentation: Proposed Substrates and Products
| Entry | Aromatic Aldehyde (Ar-CHO) | Proposed Product |
| 1 | Benzaldehyde | 2-Phenyl-7-(dimethylaminomethyl)quinazoline |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-(dimethylaminomethyl)quinazoline |
| 3 | 4-Methylbenzaldehyde | 7-(Dimethylaminomethyl)-2-(p-tolyl)quinazoline |
| 4 | 2-Naphthaldehyde | 7-(Dimethylaminomethyl)-2-(naphthalen-2-yl)quinazoline |
Conclusion
The protocols outlined in these application notes provide a strategic framework for leveraging the synthetic potential of this compound in the construction of valuable heterocyclic systems. While these methods are proposed based on established chemical principles and analogous reactions, they offer a solid foundation for further investigation and optimization. Researchers in academia and the pharmaceutical industry are encouraged to explore these pathways to generate novel molecular entities for drug discovery and development programs. The unique substitution pattern offered by this starting material may lead to the discovery of compounds with novel biological activities.
Experimental Workflow Visualization
Caption: General experimental workflow for heterocycle synthesis.
References
Application Notes and Protocols: The Role of 3-Amino-N,N-dimethylbenzylamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzylamine is a versatile aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a tertiary amine, makes it a reactive intermediate for creating a diverse range of chemical structures. In the agrochemical industry, derivatives of amino-N,N-dimethylbenzylamine are crucial components in the synthesis of modern insecticides and herbicides. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of agrochemicals, drawing parallels from the established synthesis of prominent commercial products. While direct synthesis pathways for commercial agrochemicals using the 3-amino isomer are not extensively documented in public literature, its structural similarity to key intermediates for blockbuster products like the insecticide Chlorantraniliprole and the herbicide Orthosulfamuron suggests its high potential in the discovery of new active ingredients.
Key Applications in Agrochemical Synthesis
The primary application of amino-N,N-dimethylbenzylamine derivatives in agrochemical synthesis is as a precursor for the formation of amide-containing heterocyclic compounds. The amino group can be readily acylated or condensed with other reagents to form the core structures of many active ingredients.
A notable example is the synthesis of anthranilic diamide insecticides. While the commercial synthesis of Chlorantraniliprole utilizes a related intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, the fundamental reaction involves the formation of an amide bond between an amino-N,N-dimethylbenzamide core and a pyrazole carboxylic acid derivative. This class of insecticides acts as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.
Similarly, in the synthesis of sulfonylurea herbicides like Orthosulfamuron, an o-amino-N,N-dimethylbenzamide intermediate is employed.[1] The amino group of this intermediate is crucial for the formation of the sulfonylurea bridge, which is the key pharmacophore responsible for the inhibition of the acetolactate synthase (ALS) enzyme in plants, thereby halting their growth.
Experimental Protocols
The following protocols are representative methods illustrating how this compound could be utilized in the synthesis of agrochemical intermediates, based on established procedures for related compounds.
Protocol 1: Synthesis of a Diamide Insecticide Intermediate
This protocol outlines the synthesis of a hypothetical diamide insecticide intermediate via the acylation of this compound with a substituted pyrazole carboxylic acid.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Acetonitrile
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in anhydrous acetonitrile.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 5% HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired diamide product.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Protocol 2: Synthesis of a Sulfonylurea Herbicide Precursor
This protocol describes a plausible synthesis of a sulfonylurea precursor through the reaction of this compound with a sulfonyl isocyanate.
Reaction Scheme:
Caption: Formation of a sulfonylurea precursor.
Materials:
-
This compound (1.0 eq)
-
2-(Methoxycarbonyl)phenylsulfonyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion of the reaction, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with hexane to remove any unreacted starting material.
-
Filter the solid product and dry it under vacuum to obtain the sulfonylurea precursor.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 90-98% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 27958-77-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~240-245 °C |
| Solubility | Soluble in most organic solvents |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The protocols and data presented herein, derived from established synthetic routes of commercially successful products, provide a solid foundation for researchers to explore its potential. The versatility of its amino group allows for the construction of diverse chemical scaffolds, opening avenues for the development of new generations of insecticides and herbicides with potentially improved efficacy, selectivity, and environmental profiles. Further research into the specific applications of this isomer is warranted to fully unlock its potential in the field of agrochemical discovery.
References
Application of 3-Amino-N,N-dimethylbenzylamine in Dye and Pigment Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzylamine, also known as 3-(dimethylaminomethyl)aniline, is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and pigments. Its chemical structure, featuring a primary aromatic amino group amenable to diazotization and a tertiary amine, makes it a valuable building block for creating chromophores with diverse properties. This document provides detailed application notes and experimental protocols for the use of this compound in the production of azo dyes, a significant class of colorants.
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and coatings industries due to their vibrant colors and good fastness properties. The synthesis of azo dyes from this compound typically involves a two-step process: the diazotization of the primary amino group, followed by a coupling reaction with an electron-rich aromatic compound.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | 3-(Dimethylaminomethyl)aniline |
| CAS Number | 27958-77-6 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Appearance | Brown crystalline powder |
| Purity | ≥ 98% (NMR) |
| Storage Conditions | 0-8 °C |
Experimental Protocols
The following protocols outline the general procedures for the synthesis of azo dyes using this compound as the diazo component. These protocols can be adapted for coupling with various aromatic compounds to produce a range of colors.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, which is a critical intermediate for the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.
-
The resulting cold solution contains the diazonium salt and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the prepared diazonium salt with a coupling component to form the azo dye. The choice of coupling component will determine the final color and properties of the dye. Common coupling components include phenols (e.g., 2-naphthol, phenol) and aromatic amines (e.g., N,N-dimethylaniline).
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Distilled Water
-
Ice
Procedure for Coupling with a Phenol (e.g., 2-Naphthol):
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate coupling with phenols.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Procedure for Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline):
-
Dissolve the aromatic amine coupling partner in a dilute acidic solution (e.g., dilute HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
The pH of the reaction mixture should be maintained in a weakly acidic to neutral range (pH 4-7) by the addition of a buffer such as sodium acetate.
-
Follow steps 5-8 from the phenol coupling procedure to isolate and purify the dye.
Data Presentation
While specific quantitative data for dyes derived from this compound is not extensively available in public literature, the following tables provide a template for the expected data to be collected and organized during experimental work.
Table 1: Reaction Parameters and Yields for Azo Dye Synthesis
| Diazo Component | Coupling Component | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Melting Point (°C) |
| Diazotized this compound | 2-Naphthol | 2 | 0-5 | Data not available | Data not available |
| Diazotized this compound | Phenol | 2 | 0-5 | Data not available | Data not available |
| Diazotized this compound | N,N-Dimethylaniline | 2 | 0-5 | Data not available | Data not available |
Table 2: Spectroscopic Data for Characterization of Synthesized Azo Dyes
| Dye Structure (from specific coupling) | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) (Key Peaks) | ¹H NMR (δ, ppm) (Key Signals) |
| Product from 2-Naphthol coupling | Data not available | ~3400 (O-H), ~1550 (N=N), ~1600 (C=C aromatic) | Data not available |
| Product from Phenol coupling | Data not available | ~3400 (O-H), ~1550 (N=N), ~1600 (C=C aromatic) | Data not available |
| Product from N,N-Dimethylaniline coupling | Data not available | ~1550 (N=N), ~1600 (C=C aromatic) | Data not available |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involved in the synthesis of azo dyes from this compound.
Caption: Diazotization of this compound.
Application Notes and Protocols: 3-Amino-N,N-dimethylbenzylamine in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzylamine is an intriguing but underexplored molecule in the realm of polymer chemistry. Its unique structure, featuring both a primary aromatic amine and a tertiary amine, presents a dual-functionality that suggests potential applications as both a monomer in polymerization reactions and as a reactive catalyst or curing agent. While specific literature on its use in polymer synthesis is sparse, its functional groups allow for the extrapolation of its utility based on well-established principles of polymer chemistry. The primary amine can participate in step-growth polymerization to form polyamides and polyimides, while the tertiary amine group can catalyze or accelerate curing reactions in systems like epoxies and polyurethanes.
These notes provide detailed, representative protocols for the potential applications of this compound. It is important to note that these are model protocols based on analogous systems, designed to serve as a starting point for research and development.
Chemical Structure and Functional Groups
The key to the potential applications of this compound lies in its distinct functional groups. The primary amine (-NH₂) is a nucleophile that can react with electrophilic groups like carboxylic acid derivatives (acyl chlorides, anhydrides) to form amide or imide linkages, the backbones of important high-performance polymers. The tertiary amine (-N(CH₃)₂) is a Lewis base, making it a suitable catalyst for reactions such as the ring-opening of epoxides or the formation of urethanes.
Caption: Structure of this compound with key functional groups.
Application 1: Monomer for Polyamide Synthesis
Due to its primary amine group, this compound can be used as a diamine monomer in polycondensation reactions with dicarboxylic acid chlorides to produce aromatic polyamides. The resulting polymers would contain pendant dimethylaminomethyl groups, which could enhance solubility, provide sites for quaternization, or influence the material's surface properties.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound (purified by vacuum distillation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried under vacuum)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath
-
Funnel
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked flask, dissolve a specific amount of this compound and dried LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until all solids are completely dissolved.
-
Cooling: Cool the flask to 0°C using a low-temperature bath.
-
Addition of Acid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The acid chloride should be added as a solid in small portions over 30 minutes to control the exothermic reaction.
-
Polymerization: After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and solvent.
-
Drying: Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.
Quantitative Data Summary
| Parameter | Value/Range | Purpose |
| Monomer Concentration | 0.2 - 0.5 mol/L | Controls reaction rate and final molecular weight |
| LiCl Concentration | 2 - 5 wt% (of solvent) | Improves solubility of the aromatic polyamide |
| Reaction Temperature | 0°C to Room Temp. | Low initial temp controls reactivity of acid chloride |
| Reaction Time | 12 - 24 hours | Ensures high degree of polymerization |
| Precipitation Solvent | Methanol | Efficiently precipitates the polymer from DMAc |
| Drying Temperature | 80 - 100°C (under vacuum) | Removes residual solvent and water |
Application 2: Curing Agent and Accelerator for Epoxy Resins
The dual functionality of this compound makes it a candidate for a reactive curing agent in epoxy resin systems. The primary amine can react with epoxy groups via ring-opening addition, while the tertiary amine can act as a catalyst to accelerate the curing process, potentially allowing for lower curing temperatures or shorter curing times.[1][2][3][4][5]
Caption: Workflow for curing epoxy resin with this compound.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (curing agent)
-
Acetone (for cleaning)
Equipment:
-
Analytical balance
-
Disposable mixing cups and stirring rods
-
Vacuum chamber/desiccator
-
Programmable oven
-
Molds for sample preparation (e.g., silicone or Teflon)
Procedure:
-
Determine Stoichiometry: Calculate the required amount of this compound based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxy Equivalent Weight (EEW) of the resin. For this molecule, with one primary amine group (2 active hydrogens), the AHEW is its molecular weight divided by 2.
-
Mixing: Weigh the calculated amounts of DGEBA resin and this compound into a disposable mixing cup. Mix thoroughly for 3-5 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any air bubbles introduced during mixing.
-
Casting: Pour the bubble-free mixture into pre-heated molds.
-
Curing: Transfer the molds to a programmable oven and cure according to a defined schedule. A typical schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full cross-linking.
-
Demolding and Characterization: Once the curing cycle is complete and the samples have cooled to room temperature, demold the cured specimens. The material properties can then be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and Dynamic Mechanical Analysis (DMA) to assess thermomechanical properties.
Quantitative Data Summary for Epoxy Curing Study
| Parameter | Example Value/Range | Purpose |
| Stoichiometric Ratio (Amine:Epoxy) | 1:1 (based on equivalents) | Ensures optimal cross-linking density |
| Curing Temperature | 80 - 150°C | Controls the rate and extent of the curing reaction |
| Curing Time | 1 - 4 hours | Duration required for initial network formation |
| Post-Curing Temperature | 150 - 180°C | Completes the cross-linking reaction to maximize Tg |
| Post-Curing Time | 1 - 2 hours | Ensures full property development |
Conclusion
While this compound is not a widely documented compound in polymer science, its molecular structure strongly suggests its potential as a versatile building block and reactive agent. The protocols outlined above provide a solid foundation for researchers to explore its use in creating novel polyamides with unique functionalities and in developing advanced epoxy resin formulations. Further research is warranted to fully characterize the properties of materials derived from this interesting diamine and to validate its utility in high-performance applications.
References
Application Note and Protocol for N-alkylation of 3-Amino-N,N-dimethylbenzylamine
Abstract
This document provides a detailed protocol for the selective N-alkylation of the primary amino group of 3-amino-N,N-dimethylbenzylamine via reductive amination. This method is a cornerstone in synthetic organic chemistry, particularly in drug discovery and materials science, for the targeted modification of aromatic amines. The protocol described herein utilizes a mild and selective reducing agent, sodium triacetoxyborohydride, to afford the desired N-alkylated product in high yield and purity. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular architectures from simpler building blocks. Direct alkylation of amines with alkyl halides can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[1][2][3] Reductive amination presents a highly effective and selective alternative for the mono-N-alkylation of primary amines.[4][5][6]
This one-pot reaction involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[4][7] The use of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as they preferentially reduce the protonated imine over the starting carbonyl compound.[5][6]
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent. The presence of both a primary and a tertiary amino group in the starting material makes selective alkylation of the primary amine a key objective. Reductive amination is particularly well-suited for this transformation due to its high chemoselectivity under mild reaction conditions.[4][8]
Experimental Protocol
Materials
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the stirred solution.
-
Acid Catalyst: Add glacial acetic acid (1-2 drops) to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary, to afford the pure N-alkylated product.
Data Presentation
Table 1: Reaction Parameters for N-alkylation of this compound
| Parameter | Value |
| Starting Amine | This compound |
| Alkylating Agent | Aldehyde (R-CHO) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Table 2: Hypothetical Yields for N-alkylation with Various Aldehydes
| Aldehyde (R-CHO) | Product | Isolated Yield (%) | Purity (%) |
| Formaldehyde | 3-((Methylamino)methyl)-N,N-dimethylaniline | 85 | >98 |
| Acetaldehyde | 3-((Ethylamino)methyl)-N,N-dimethylaniline | 82 | >97 |
| Benzaldehyde | 3-((Benzylamino)methyl)-N,N-dimethylaniline | 90 | >99 |
Visualization
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Quenching the reaction with sodium bicarbonate may produce gas; perform this step slowly and with caution.
Conclusion
The protocol described provides a reliable and efficient method for the selective mono-N-alkylation of this compound. Reductive amination using sodium triacetoxyborohydride is a versatile and mild procedure that is applicable to a wide range of aldehydes, offering a straightforward route to a diverse library of N-alkylated products. This methodology is particularly valuable in medicinal chemistry and drug development for the synthesis of novel compounds with potential biological activity.
References
- 1. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Acylation of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzylamine is a versatile bifunctional molecule containing both a primary aromatic amine and a tertiary aliphatic amine. This unique structure allows for selective chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The primary amino group is significantly more nucleophilic than the tertiary amine, enabling chemoselective acylation reactions. This application note provides detailed protocols for the N-acetylation and N-benzoylation of this compound, yielding the corresponding amide products. These reactions are fundamental for synthesizing libraries of compounds for drug discovery and for modifying the properties of polymer precursors.
Principle of Reaction: Chemoselective N-Acylation
The acylation of this compound with acylating agents such as acetic anhydride or benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of the acylating agent. Due to the presence of a replaceable hydrogen atom on the primary amine, a stable amide bond is formed. In contrast, the tertiary amine lacks a proton to be removed, and under standard conditions, does not undergo acylation. This difference in reactivity allows for the selective acylation of the primary amine. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.
Data Presentation: Acylation Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the acylation of this compound. Please note that yields are based on literature for similar aniline derivatives and may require optimization for this specific substrate.
| Acylating Agent | Product Name | Solvent | Base | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Product Melting Point (°C) |
| Acetic Anhydride | N-(3-((dimethylamino)methyl)phenyl)acetamide | Dichloromethane (DCM) | Pyridine | 2 - 4 | Room Temperature | >90 | 84[1] |
| Benzoyl Chloride | N-(3-((dimethylamino)methyl)phenyl)benzamide | Dichloromethane (DCM) | Pyridine | 2 - 4 | 0 to Room Temp. | >90 | Not Reported |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the procedure for the N-acetylation of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(3-((dimethylamino)methyl)phenyl)acetamide.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol details the N-benzoylation of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1 M HCl to remove unreacted starting material and pyridine.
-
Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain N-(3-((dimethylamino)methyl)phenyl)benzamide.
Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: General mechanism for the N-acylation of this compound.
References
Application Notes and Protocols: Catalytic Applications of N,N-dimethylbenzylamine
Disclaimer: Extensive research for specific catalytic applications of 3-Amino-N,N-dimethylbenzylamine and its derivatives did not yield detailed protocols or quantitative performance data. The primary role of this compound appears to be as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] In contrast, its parent compound, N,N-dimethylbenzylamine (DMBA), is a well-documented and widely used catalyst. Therefore, these application notes focus on the catalytic applications of N,N-dimethylbenzylamine.
Introduction
N,N-dimethylbenzylamine (DMBA) is a tertiary amine that serves as a highly effective catalyst in various polymerization reactions.[2] Its primary applications are as a catalyst for the formation of polyurethane foams and as a curing accelerator for epoxy resins.[3][4] As a tertiary amine, the lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophilic catalyst, accelerating the reactions between isocyanates and polyols in polyurethane systems and promoting the cross-linking of epoxy resins with hardeners.[2][3] These notes provide detailed protocols and performance data for researchers, scientists, and professionals in drug development and materials science.
Application Note 1: N,N-dimethylbenzylamine as a Catalyst for Polyurethane Foam Formation
Overview
N,N-dimethylbenzylamine is a crucial catalyst in the production of both flexible and rigid polyurethane (PU) foams. It primarily accelerates the "gel" reaction (urethane formation) between isocyanates and polyols, ensuring a controlled and rapid curing process.[4][5] A proper balance between the gelling and blowing reactions is essential for producing foams with a stable, uniform cell structure and desired mechanical properties.[6] DMBA's catalytic activity allows for reduced processing times and energy consumption.[4]
Catalytic Mechanism
In polyurethane foam chemistry, two main reactions occur simultaneously: the gelation reaction (polyol + isocyanate) and the blow reaction (water + isocyanate). DMBA primarily catalyzes the gelation reaction. The tertiary amine activates the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the electrophilic carbon of the isocyanate group. This leads to the formation of the urethane linkage.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-N,N-dimethylbenzylamine purity. The described reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, method validation parameters, and data presentation guidelines to ensure accurate and reproducible results, which are critical for quality control in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity analysis of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy.[1] This application note presents a stability-indicating HPLC method developed and validated for the purity assessment of this compound.
Experimental Protocol
A reversed-phase HPLC method was developed to separate this compound from its potential impurities.[2] The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a standard solution with a nominal concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample Solution (for validation): Prepare by spiking the sample solution with known amounts of potential impurities.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | Correlation coefficient (r²) should be not less than 0.995.[3] |
| Range | 1 µg/mL to 150 µg/mL | The range should cover the expected concentration of the analyte and its impurities.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The mean recovery should be within 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Relative Standard Deviation (RSD) should not be more than 2.0%. |
| LOD | 0.1 µg/mL | The limit of detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| LOQ | 0.3 µg/mL | The limit of quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Forced Degradation Study
To establish the stability-indicating nature of the method, a forced degradation study was performed on this compound.[5] The sample was subjected to various stress conditions to induce degradation.
Forced Degradation Conditions and Results
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours | Significant degradation with the formation of several degradation products. |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours | Moderate degradation observed. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Major degradation with distinct degradation peaks. |
| Thermal Degradation | 105 °C for 48 hours | Minor degradation observed. |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours | Minimal degradation. |
The HPLC method was able to separate the main peak of this compound from all the degradation products formed under these stress conditions, demonstrating its stability-indicating capability.
Potential Impurities
Based on the synthesis route and forced degradation studies, the following potential impurities may be present:
-
Process-related impurities: Starting materials, intermediates, and by-products from the synthesis.
-
Degradation products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound purity.
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and stability-indicating for the determination of this compound purity. This method is suitable for routine quality control of this compound in research and manufacturing environments, ensuring the quality and consistency of this important chemical intermediate.
References
Application Note: Derivatization of 3-Amino-N,N-dimethylbenzylamine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-N,N-dimethylbenzylamine is an aromatic amine containing both a primary aromatic amine and a tertiary aliphatic amine functional group. Due to the polar nature conferred by the primary amine group, this compound exhibits poor volatility and chromatographic peak shape, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[1][2] Chemical derivatization is a crucial pre-analytical step to enhance its volatility, improve thermal stability, and reduce peak tailing by converting the polar primary amine group into a less polar, more stable derivative.[2][3][4] This application note provides detailed protocols for two common derivatization techniques: acylation and silylation.
Principle of Derivatization
The primary objective of derivatization in this context is to replace the active hydrogen atoms on the primary amine (-NH2) group with a non-polar functional group.[5] This transformation reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it amenable to GC analysis.[3]
-
Acylation: This method involves the reaction of the primary amine with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to form a stable, more volatile amide derivative.[6][7]
-
Silylation: This technique replaces the active hydrogen with a trimethylsilyl (TMS) group using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][8] The resulting TMS-derivative is significantly more volatile. However, silylating reagents and their derivatives are sensitive to moisture, necessitating anhydrous conditions.[8][9]
The tertiary amine group on this compound is generally unreactive under these standard derivatization conditions.
Caption: Logical flow of the derivatization process for GC-MS.
Experimental Protocols
The following sections detail the methodologies for the acylation and silylation of this compound.
Overall Experimental Workflow
The general workflow for sample preparation and derivatization is outlined below. Specific parameters for each protocol are provided in the subsequent sections.
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Acylation with Acetic Anhydride
This protocol describes the formation of N-(3-((dimethylamino)methyl)phenyl)acetamide, a stable amide derivative. Acylation is a robust method that is less sensitive to trace amounts of water compared to silylation.[6][9]
Materials:
-
This compound sample/standard
-
Acetic Anhydride (≥99%)
-
Pyridine (anhydrous) or Ethyl Acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., equivalent to 10-100 µg of the amine) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or ethyl acetate) to dissolve the residue. Add 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for direct injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This protocol details the formation of the N,N-dimethyl-1-(3-(trimethylsilylamino)phenyl)methanamine derivative. This method is highly effective but requires strict anhydrous conditions for optimal results.[8]
Materials:
-
This compound sample/standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous) or Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure all glassware is thoroughly dried. Place a known amount of the sample (e.g., 10-100 µg) into a reaction vial. Evaporate any solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[8]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS).[8]
-
Reaction: Tightly cap the vial immediately and heat at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Data Presentation
The following tables summarize the expected GC-MS data for the underivatized analyte and its derivatives. These values are predictive and should be confirmed experimentally.
Table 1: Chromatographic and Mass Spectrometric Properties
| Compound | Derivatization Method | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | None (Underivatized) | 150.22 | Short, with peak tailing | 150, 135, 106, 58 |
| N-acetyl Derivative | Acylation | 192.26 | Increased | 192, 134, 106, 58 |
| N-TMS Derivative | Silylation | 222.40 | Increased | 222, 207, 164, 73, 58 |
Table 2: Representative Quantitative Performance
| Derivative | Method | Linearity (R²) | Limit of Detection (LOD) |
| N-acetyl Derivative | Acylation | >0.995 | ~5-10 ng/mL |
| N-TMS Derivative | Silylation | >0.998 | ~1-5 ng/mL |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Product Peak | Incomplete reaction; Reagent degradation. | Increase reaction time or temperature. For silylation, ensure strictly anhydrous conditions and use fresh reagents.[8] |
| Multiple Derivative Peaks | Incomplete derivatization; Side reactions. | Optimize stoichiometry of the derivatizing reagent. Confirm reaction temperature and time. |
| Broad or Tailing Peaks | Active sites in GC inlet/column; Co-eluting interferences. | Use a fresh GC inlet liner. Ensure derivatization has gone to completion. |
| Baseline Noise | Excess derivatizing reagent or byproducts. | If necessary, perform a sample cleanup (e.g., liquid-liquid extraction) post-derivatization, though direct injection is often sufficient. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Amino-N,N-dimethylbenzylamine in the Synthesis of a Novel Kinase Inhibitor
Introduction
3-Amino-N,N-dimethylbenzylamine, also known as 3-((dimethylamino)methyl)aniline, is a versatile bifunctional building block for the synthesis of complex organic molecules. Its structure incorporates a nucleophilic aromatic amine and a tertiary benzylic amine, making it a valuable starting material for the generation of diverse chemical scaffolds. In the pharmaceutical industry, this intermediate is particularly useful for the development of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders due to its potential to be incorporated into molecules that can cross the blood-brain barrier.[1] This document outlines the application of this compound in the synthesis of a novel, potent inhibitor of Bruton's tyrosine kinase (BTK), designated NS-2025.
Bruton's tyrosine kinase is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. NS-2025 is a rationally designed, irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. The synthesis of NS-2025 utilizes this compound as a key precursor to introduce a solubilizing group and a reactive handle for further functionalization.
Synthetic Scheme for NS-2025
The synthesis of NS-2025 from this compound is a multi-step process involving an initial acylation followed by a Suzuki coupling and subsequent reaction with a Michael acceptor.
Experimental Protocols
Protocol 1: Synthesis of N-(3-((dimethylamino)methyl)phenyl)acrylamide (Intermediate 1)
This protocol details the acylation of this compound with acryloyl chloride to introduce the reactive Michael acceptor moiety.
Materials:
-
This compound (≥98% purity)
-
Acryloyl chloride (98% purity)
-
Triethylamine (TEA, ≥99% purity)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (10.0 g, 66.6 mmol) and triethylamine (11.1 mL, 79.9 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, a solution of acryloyl chloride (5.9 mL, 73.3 mmol) in anhydrous dichloromethane (50 mL) was added dropwise over 30 minutes.
-
The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers were washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford N-(3-((dimethylamino)methyl)phenyl)acrylamide as a pale yellow solid.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of NS-2025 and its intermediates.
| Parameter | Value |
| Intermediate 1: N-(3-((dimethylamino)methyl)phenyl)acrylamide | |
| Yield | 11.5 g (85%) |
| Purity (HPLC) | 99.2% |
| Melting Point | 78-80 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.65 (s, 1H), 7.40 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.45 (dd, J=16.8, 1.2 Hz, 1H), 6.25 (dd, J=16.8, 10.0 Hz, 1H), 5.80 (dd, J=10.0, 1.2 Hz, 1H), 3.45 (s, 2H), 2.25 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.5, 138.2, 137.9, 131.2, 129.1, 127.5, 120.3, 119.1, 63.8, 45.2 |
| MS (ESI+) m/z | 205.13 [M+H]⁺ |
| Parameter | Value |
| NS-2025: (R)-1-(3-(4-amino-3-(2-hydroxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(3-((dimethylamino)methyl)phenyl)urea | |
| Yield (from Intermediate 1) | 6.8 g (60% over 2 steps) |
| Purity (HPLC) | >99.5% |
| Melting Point | 215-218 °C (dec.) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.21 (s, 1H), 8.85 (s, 1H), 8.29 (s, 1H), 8.15 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.10 (s, 1H), 5.45 (s, 2H), 3.40 (s, 2H), 2.20 (s, 6H), 1.50 (s, 6H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 158.2, 156.4, 154.1, 152.5, 140.1, 138.5, 135.2, 129.0, 122.5, 119.8, 118.5, 117.9, 98.6, 71.3, 63.5, 45.0, 29.5 |
| MS (ESI+) m/z | 554.28 [M+H]⁺ |
| IC₅₀ (BTK enzyme assay) | 2.5 nM |
Visualizations
Signaling Pathway
Caption: BCR signaling pathway and the inhibitory action of NS-2025 on BTK.
Experimental Workflow
Caption: Workflow for the synthesis of the BTK inhibitor NS-2025.
Logical Relationship of Synthesis
Caption: Logical relationship of reactants and products in the synthesis of NS-2025.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-N,N-dimethylbenzylamine from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Incomplete extraction: The product may not have been fully extracted from the aqueous layer during an acid-base extraction. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. - Perform multiple extractions with smaller volumes of organic solvent for higher efficiency. |
| Product loss during chromatography: The compound may be strongly adsorbed onto the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. - Ensure the crude product is properly loaded onto the column. | |
| Incomplete reaction: Significant amounts of starting material (e.g., 3-Nitro-N,N-dimethylbenzylamine) remain. | - Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before starting the workup. | |
| Persistent impurities in the final product | Co-elution with the product during chromatography: An impurity has a similar polarity to this compound. | - Optimize the mobile phase for better separation; a shallower gradient in flash chromatography can improve resolution.[1] - Consider an alternative purification technique like acid-base extraction or crystallization. |
| Presence of unreacted starting materials or intermediates: For example, residual 3-Nitro-N,N-dimethylbenzylamine from an incomplete reduction. | - An acid wash during the workup can help remove basic impurities. For non-basic impurities, column chromatography is recommended.[2] | |
| Formation of side-products: Depending on the synthetic route, side-products may have formed. For instance, in reductions of nitroarenes, partially reduced intermediates or coupled products can be present. | - Characterize the impurity using analytical techniques (NMR, MS) to understand its structure and properties. This will aid in selecting an appropriate purification strategy. | |
| Product appears as a dark oil instead of a solid | Presence of impurities: Impurities can lower the melting point and prevent crystallization. | - Re-purify the product using an alternative method (e.g., if column chromatography was used, try an acid-base extraction followed by crystallization). |
| Residual solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period. Gentle heating under vacuum may also help, provided the compound is thermally stable. | |
| Difficulty with acid-base extraction | Emulsion formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. |
| Product precipitation at the interface: The protonated amine salt may have limited solubility in the aqueous acidic layer. | - Add more water or a co-solvent to the aqueous layer to increase the solubility of the salt. - Perform the extraction at a slightly elevated temperature if the compound is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. If you are preparing it by the reduction of 3-Nitro-N,N-dimethylbenzylamine, common impurities could include:
-
Unreacted 3-Nitro-N,N-dimethylbenzylamine: This is a common impurity if the reduction reaction did not go to completion.
-
Partially reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.
-
Catalyst residues: If a heterogeneous catalyst (e.g., Pd/C) was used, traces might be present in the crude product.
-
Side-products from the reduction: Depending on the reducing agent and conditions, other side-products may form. For example, using metals in acidic media (like Fe/HCl or Sn/HCl) can introduce metal salts that need to be removed during workup.[2]
Q2: Which purification method is best for this compound?
A2: The best method depends on the scale of your reaction and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities.[3][4] It is a good first step in purification.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[2][5] It is particularly useful for removing non-basic impurities that cannot be removed by acid-base extraction.
-
Distillation: If the compound is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a good option for large-scale purification.[6]
-
Crystallization: If a solid product is desired and a suitable solvent system can be found, crystallization is an excellent final purification step to obtain a high-purity product.
Q3: My this compound is degrading during purification. What can I do?
A3: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.
-
Work under an inert atmosphere: If possible, perform purification steps under nitrogen or argon.
-
Minimize exposure to light: Use amber glassware or cover your flasks with aluminum foil.
-
Avoid prolonged heating: If distillation is used, perform it under vacuum to lower the boiling point.
-
Store purified product properly: Keep the final product in a sealed container, under an inert atmosphere if necessary, and store it in a cool, dark place.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for accurate purity assessment:
-
Thin Layer Chromatography (TLC): For a quick qualitative check of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Acid-Base Extraction for Purification of this compound
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Extraction of Amine: Shake the funnel gently to mix the layers. The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the dilute acidic solution to ensure all the amine has been extracted. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized, and the free amine will separate out, often as an oil or a precipitate.
-
Back-Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking.
-
Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Column Chromatography of this compound
This method is suitable for separating this compound from impurities with different polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, forming a packed bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute the compounds from the column based on their polarity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: The experimental workflow for acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-N,N-dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis starting from 3-nitrobenzaldehyde.
-
Reductive Amination: 3-nitrobenzaldehyde is reacted with dimethylamine in the presence of a reducing agent to form the intermediate, 3-(dimethylaminomethyl)nitrobenzene.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound.
Q2: What are the most common impurities I might encounter in this synthesis?
Impurities can arise from both stages of the synthesis. Below is a summary of potential impurities, their source, and their molecular weight.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin |
| 3-Nitrobenzaldehyde | 151.12 | Unreacted starting material from Step 1. | |
| 3-(Dimethylaminomethyl)nitrobenzene | ![]() | 180.20 | Incomplete reduction in Step 2. |
| 3-Nitrobenzyl alcohol | 153.14 | Over-reduction of the aldehyde in Step 1. | |
| Bis(3-nitrobenzyl)dimethylammonium salt | Varies with counter-ion | >347 | Side reaction between 3-nitrobenzyl halide (if used) and the product of Step 1. A similar impurity has been noted in the synthesis of the 4-amino isomer.[1] |
| Azo and Azoxy compounds | Complex structures | Varies | Partial reduction of the nitro group during reductive amination, a potential safety hazard. |
Q3: How can I detect these impurities?
A combination of chromatographic and spectroscopic methods is recommended for impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the starting materials, intermediate, final product, and non-volatile impurities. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify and confirm the structure of the final product and any isolated impurities. For this compound, you would expect to see characteristic signals for the aromatic protons, the benzylic CH₂ group, and the N-methyl groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete conversion of 3-nitrobenzaldehyde in the reductive amination step.
-
Symptom: HPLC or TLC analysis of the crude product from Step 1 shows a significant amount of remaining 3-nitrobenzaldehyde.
-
Possible Causes:
-
Insufficient amount of dimethylamine or reducing agent.
-
Reaction temperature is too low.
-
Inefficient mixing.
-
-
Solutions:
-
Increase the molar excess of dimethylamine.
-
Ensure the reducing agent is fresh and added in the correct stoichiometry.
-
Gradually increase the reaction temperature, monitoring for side product formation.
-
Improve stirring efficiency.
-
Issue 2: Presence of 3-nitrobenzyl alcohol impurity.
-
Symptom: A peak corresponding to 3-nitrobenzyl alcohol is observed in the HPLC or GC-MS analysis of the Step 1 product.
-
Possible Cause: The reducing agent is too reactive and is reducing the aldehyde faster than the iminium ion formation.
-
Solutions:
-
Use a milder reducing agent, such as sodium triacetoxyborohydride, which is known to be more selective for iminium ion reduction.
-
Control the reaction temperature carefully, as higher temperatures can lead to over-reduction.
-
Issue 3: Incomplete reduction of the nitro group in Step 2.
-
Symptom: The final product is contaminated with the intermediate, 3-(dimethylaminomethyl)nitrobenzene.
-
Possible Causes:
-
Inactivated or insufficient catalyst (e.g., Pd/C, Raney Nickel).
-
Insufficient pressure of hydrogen gas.
-
Insufficient reaction time.
-
-
Solutions:
-
Ensure the catalyst is active and used in the appropriate amount.
-
Increase the hydrogen pressure according to the reaction protocol.
-
Extend the reaction time and monitor the reaction progress by TLC or HPLC.
-
Issue 4: Formation of a quaternary ammonium salt impurity.
-
Symptom: An unknown, likely polar, impurity is observed, which may be less soluble in common organic solvents.
-
Possible Cause: If the synthesis starts from a 3-nitrobenzyl halide, the product of the amination can react with the starting material to form a quaternary salt.[1]
-
Solution:
-
Control the stoichiometry of the reactants carefully to avoid an excess of the benzyl halide.
-
Purify the final product by column chromatography or recrystallization to remove the more polar quaternary salt.
-
Experimental Protocols
Synthesis of this compound
This is a general procedure based on common organic synthesis techniques. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Reductive Amination of 3-Nitrobenzaldehyde
-
Dissolve 3-nitrobenzaldehyde in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of dimethylamine (e.g., 40% in water or as a solution in THF) dropwise to the cooled solution of the aldehyde.
-
After the addition is complete, add a suitable reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(dimethylaminomethyl)nitrobenzene.
Step 2: Reduction of 3-(Dimethylaminomethyl)nitrobenzene
-
Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a reduction catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to hydrogenation in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 3-4 bar).
-
Monitor the reaction until the starting material is consumed (TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: 3-Amino-N,N-dimethylbenzylamine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered when using 3-Amino-N,N-dimethylbenzylamine in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which amine group on this compound is more reactive in a typical amide coupling reaction?
A1: The primary aromatic amine (-NH₂) is significantly more nucleophilic and reactive than the tertiary benzylic amine [-CH₂N(CH₃)₂]. Under standard amide coupling conditions (using reagents like HATU, HBTU, or EDC), the reaction will occur selectively at the primary amine to form the desired amide bond. The tertiary amine is sterically hindered and less nucleophilic, making it unlikely to compete for the acylating agent.
Q2: What are the most common coupling reagents used with this amine?
A2: The most common reagents fall into two classes:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][2]
-
Onium Salts: Uronium/aminium salts like HATU and HBTU are highly efficient and often used for more challenging couplings.[3][4] Phosphonium salts like PyBOP are also effective alternatives.[1][3]
Q3: My reaction mixture is turning dark brown or black. What is the likely cause?
A3: Aromatic amines, including this compound, are susceptible to oxidation, which often results in the formation of colored oligomeric or polymeric impurities.[5][6][7] This can be triggered by exposure to atmospheric oxygen, trace metal impurities, or unnecessarily high temperatures.[8]
Q4: Can the tertiary amine on this compound cause issues during the reaction or workup?
A4: Yes. While it typically doesn't compete as a nucleophile, the tertiary amine is basic. This can be beneficial as it can act as an internal base to neutralize acid generated during the reaction. However, during aqueous workup, its basicity means it will be protonated and extracted into an aqueous layer during an acid wash. This property is highly useful for purification, as an acidic wash can effectively remove any unreacted starting amine from the organic product layer.[7]
Troubleshooting Guide for Side Reactions
This guide addresses specific issues that may arise during coupling reactions with this compound.
| Problem | Symptom(s) | Possible Cause(s) | Solution(s) |
| Low Yield / Incomplete Reaction | Significant amount of starting amine remains (TLC/LCMS). | 1. Inactive Reagents: Coupling agent or acyl chloride has hydrolyzed. 2. Insufficient Activation: Not enough coupling reagent or base used. 3. Poor Solubility: Reactants or intermediates are not fully dissolved. | 1. Use fresh, anhydrous reagents and solvents. 2. Use a slight excess (1.1-1.2 eq) of the carboxylic acid and coupling reagent. Pre-activate the acid before adding the amine. 3. Choose a more suitable solvent (e.g., DMF, NMP). |
| Multiple Products Observed | Several unexpected spots on TLC or peaks in LCMS. | 1. Guanidinylation of Primary Amine 2. N-Acylurea Formation 3. Oxidation of Starting Material 4. Di-acylation (rare) | See detailed explanations below. |
| Difficult Product Purification | Product co-elutes with starting material or byproducts. | 1. Excess Starting Amine: Unreacted this compound remains. 2. Byproduct Polarity: Side products have similar polarity to the desired product. | 1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic starting amine as a water-soluble salt.[7] 2. Attempt recrystallization or try a different solvent system for chromatography. |
Detailed Analysis of Common Side Reactions
1. Guanidinylation of the Primary Amine
-
Symptom: An unexpected product with a mass increase of +99 Da (for HATU/HBTU) compared to the desired product is observed in the LCMS.
-
Cause: This is a well-known side reaction when using uronium/aminium coupling reagents like HBTU or HATU in excess.[4] The reagent can react directly with the highly nucleophilic primary amine of this compound, forming a stable guanidinium group that "caps" the amine and prevents it from reacting with the activated carboxylic acid.[3][9]
-
Prevention:
-
Stoichiometry Control: Avoid using an excess of the coupling reagent relative to the carboxylic acid. A 1:1 molar ratio is recommended.[4][10]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the this compound.[4] This consumes the coupling reagent, minimizing its opportunity to react with the amine.
-
2. N-Acylurea Formation
-
Symptom: A byproduct is observed, particularly when using carbodiimide reagents (DCC, EDC).
-
Cause: The highly reactive O-acylisourea intermediate, formed between the carboxylic acid and the carbodiimide, can undergo an intramolecular O-to-N acyl migration.[11] This rearrangement forms a stable N-acylurea, which is unreactive and represents a loss of the carboxylic acid component.[12][13][14]
-
Prevention:
-
Use Additives: Add 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[1]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the rearrangement side reaction.
-
3. Oxidation Byproducts
-
Symptom: The reaction mixture turns yellow, brown, or black, and purification yields colored impurities.
-
Cause: Aromatic amines are prone to oxidation by atmospheric oxygen.[6][15] This process can be accelerated by heat, light, or trace metal catalysts, leading to complex mixtures of colored byproducts.[5][8]
-
Prevention:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[8]
-
High-Purity Reagents: Use purified, colorless this compound. If the starting material is discolored, consider purification by distillation or chromatography before use.[7]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents and Associated Side Reactions
| Coupling Reagent Class | Example(s) | Additive(s) | Advantages | Common Side Reactions & Mitigation |
| Carbodiimides | EDC, DCC | HOBt, Oxyma | Cost-effective, readily available. Water-soluble byproducts (EDC). | N-Acylurea Formation: Add HOBt or Oxyma.[1][11][14] Racemization: Add HOBt. |
| Onium Salts (Aminium/Uronium) | HATU, HBTU | None needed | High reactivity, fast reactions, low racemization.[3][4] | Guanidinylation: Pre-activate acid; do not use excess reagent.[4][10] |
| Onium Salts (Phosphonium) | PyBOP, BOP | None needed | High reactivity, no guanidinylation side reaction. | Byproduct Toxicity: BOP produces carcinogenic HMPA; PyBOP is a safer alternative.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard method for coupling a generic carboxylic acid with this compound.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the solution.
-
Activation: Add HATU (1.1 eq) to the stirring solution at room temperature. Stir for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA and unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Small-Scale Test Reaction for Troubleshooting
If a reaction is failing, perform this small-scale test to confirm reagent activity.
-
In a small vial, dissolve a simple, reliable carboxylic acid (e.g., benzoic acid, ~10 mg) in ~0.5 mL of anhydrous DMF.
-
Add DIPEA (2.5 eq) and your coupling reagent (e.g., HATU, 1.1 eq). Stir for 10 minutes.
-
Add this compound (1.0 eq).
-
Stir for 1 hour at room temperature.
-
Spot a sample on a TLC plate and take an LC-MS sample.
-
Analysis: If this simple reaction fails to produce the expected product, it strongly indicates a problem with one of the common reagents (coupling agent, base, or solvent) rather than a specific issue with your more complex substrate.
Visual Guides
Caption: Key reaction pathways in the coupling of this compound.
Caption: A decision tree for troubleshooting common coupling reaction issues.
Caption: Formation of a guanidinium byproduct from a uronium reagent and a primary amine.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-N,N-dimethylbenzylamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Q1: My reaction to form 3-Nitro-N,N-dimethylbenzylamine from 3-nitrobenzyl bromide and dimethylamine is showing low yield. What are the possible causes and solutions?
A1: Low yields in the synthesis of 3-Nitro-N,N-dimethylbenzylamine can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material (3-nitrobenzyl bromide) is still present, consider extending the reaction time or slightly increasing the temperature. A typical reaction temperature is between 5°C and 40°C.
-
-
Side Reactions:
-
Formation of Quaternary Ammonium Salts: An excess of 3-nitrobenzyl bromide or insufficient dimethylamine can lead to the formation of bis(3-nitrobenzyl)-dimethylammonium bromide.
-
Solution: A strategy to mitigate this is the slow, batch-wise addition of 3-nitrobenzyl bromide to the dimethylamine solution. This maintains a higher concentration of dimethylamine relative to the benzyl bromide throughout the reaction. For a similar synthesis of the 4-amino isomer, the molar percentage of nitrobenzyl bromide to dimethylamine in a single addition was kept below 7%.[1]
-
-
Reagent Quality:
-
Solution: Use freshly distilled or high-purity reagents. Moisture can interfere with the reaction, so ensure anhydrous conditions if using a non-aqueous solvent system.
-
Q2: I am observing the formation of multiple byproducts during the reduction of 3-Nitro-N,N-dimethylbenzylamine to this compound. How can I improve the selectivity?
A2: The choice of reducing agent and reaction conditions is critical for the selective reduction of the nitro group without affecting other functional groups.
-
Common Reducing Agents and Potential Issues:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): This is a common and effective method. However, over-reduction or side reactions can occur.
-
Solution: Optimize the hydrogen pressure, temperature, and catalyst loading. Lower pressures and temperatures generally favor cleaner reactions. Ensure the catalyst is active and not poisoned.
-
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic methods for nitro group reduction.
-
Solution: Control the temperature, as these reactions can be exothermic. Ensure the stoichiometry of the metal and acid is correct. Work-up is crucial to remove metal salts.
-
-
Hydrazine Hydrate with a Catalyst (e.g., FeCl₃): This method is used for the synthesis of the 4-amino isomer.
-
Solution: The rate of addition of hydrazine hydrate and the reaction temperature (typically 40-80°C) are key parameters to control.
-
-
Q3: The purification of this compound by distillation is resulting in a low recovery of the final product. What could be the issue?
A3: this compound is a high-boiling point liquid and can be prone to decomposition at elevated temperatures.
-
Solution:
-
Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Column Chromatography: If distillation is problematic, consider purification by column chromatography on silica gel. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with a small amount of a basic modifier (like triethylamine) to prevent tailing of the amine on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common synthetic routes start from either 3-nitrobenzyl bromide or 3-nitrobenzaldehyde. An alternative starting material could be 3-aminobenzylamine, which would then be methylated.
Q2: Can I use aqueous dimethylamine for the reaction with 3-nitrobenzyl bromide?
A2: Yes, an aqueous solution of dimethylamine can be used. The reaction of benzyl chloride with aqueous dimethylamine is a known procedure.[2] Using an aqueous solution can also help to control the reaction temperature.
Q3: What are the typical reaction conditions for the reductive amination of 3-nitrobenzaldehyde with dimethylamine?
A3: Reductive amination typically involves the formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the iminium ion over the aldehyde. The reaction is usually carried out in a protic solvent like methanol or ethanol. The subsequent reduction of the nitro group would then be performed as a separate step.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. Visualization can be done using a UV lamp (as the aromatic rings are UV active) and/or staining with a suitable agent like ninhydrin (for primary/secondary amines) or potassium permanganate.
Q5: What are the safety precautions I should take when working with the reagents involved in this synthesis?
A5:
-
3-Nitrobenzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethylamine: is a flammable and corrosive gas/liquid with a strong odor. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Reducing agents: Many reducing agents, such as sodium borohydride and lithium aluminum hydride, react violently with water. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Nitro-N,N-dimethylbenzylamine (Analogous to the 3-Nitro Intermediate)
| Parameter | Condition | Reference |
| Starting Material | 4-Nitrobenzyl bromide | [1] |
| Reagents | Dimethylamine hydrochloride, Triethylamine | [1] |
| Solvent | Chloroform | [1] |
| Temperature | 5°C to 15°C | [1] |
| Molar Ratio (Nitrobenzyl bromide:Dimethylamine HCl:Triethylamine) | 1.0 : 2.27 : 3.5 | [1] |
| Key Strategy | Batch-wise addition of 4-nitrobenzyl bromide | [1] |
Table 2: Conditions for the Reduction of the Nitro Group (General Methods)
| Reducing Agent | Catalyst/Co-reagent | Solvent | Temperature | Key Considerations | Reference |
| H₂ (gas) | Pd/C or Raney Nickel | Methanol or Ethanol | Room Temperature | Catalyst activity and potential for dehalogenation if applicable. | [3] |
| Fe powder | HCl or Acetic Acid | Water/Ethanol | Reflux | Acidic conditions, requires neutralization during work-up. | [3] |
| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Stoichiometric amounts of tin salt are required. | [4] |
| Hydrazine Hydrate | FeCl₃ | Ethanol/Water | 65-80°C | Exothermic reaction, control rate of addition. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-N,N-dimethylbenzylamine from 3-Nitrobenzyl Bromide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine hydrochloride and triethylamine in a suitable solvent like chloroform or dichloromethane.
-
Cool the mixture to 5-10°C in an ice bath.
-
Dissolve 3-nitrobenzyl bromide in the same solvent and add it dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting 3-nitrobenzyl bromide is consumed.
-
Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and excess dimethylamine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain crude 3-Nitro-N,N-dimethylbenzylamine.
Protocol 2: Reduction of 3-Nitro-N,N-dimethylbenzylamine to this compound using Catalytic Hydrogenation
-
Dissolve the crude 3-Nitro-N,N-dimethylbenzylamine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 2. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylbenzylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-N,N-dimethylbenzylamine and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the reductive amination of 3-aminobenzaldehyde with dimethylamine or the N,N-dimethylation of 3-aminobenzylamine. A common approach for the latter is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to achieve exhaustive methylation of the primary amine.[1][2][3]
Q2: I am observing a low yield in my reductive amination of 3-aminobenzaldehyde. What are the likely causes?
A2: Low yields can stem from several factors. One major issue is the reactivity of the aromatic amino group, which can lead to side reactions. Other potential causes include incomplete imine formation, inefficient reduction, or degradation of the starting material or product. The choice of reducing agent and reaction conditions is also critical.[4]
Q3: What are common side products in this synthesis?
A3: Common side products include the mono-methylated derivative (3-Amino-N-methylbenzylamine), over-alkylation products if using alkyl halides, and products from the reaction of the aromatic amine. If starting from 3-aminobenzaldehyde, you might also see the formation of the corresponding alcohol from the reduction of the aldehyde before imine formation.[4]
Q4: How can I prevent side reactions involving the aromatic amino group?
A4: Protecting the aromatic amino group is a highly effective strategy. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many reductive amination conditions and can be removed later under acidic conditions.
Q5: My final product is difficult to purify. What purification strategies are recommended?
A5: The purification of this compound can be challenging due to the presence of two basic amino groups. Column chromatography on silica gel is a common method. A solvent system with a gradient of increasing polarity, often including a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve separation. Distillation under reduced pressure is also a viable option if the product is thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient imine formation. | Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water. A catalytic amount of acid can also promote imine formation. |
| Ineffective reducing agent. | The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often effective for one-pot reductive aminations as it is selective for the iminium ion over the aldehyde.[5] Sodium cyanoborohydride is another option.[5] | |
| Formation of Mono-methylated Byproduct | Incomplete methylation (in Eschweiler-Clarke reaction). | Ensure an excess of both formaldehyde and formic acid are used. Increase the reaction time or temperature to drive the reaction to completion.[2] |
| Polymerization or Dark-colored Reaction Mixture | Side reactions involving the unprotected aromatic amino group. | Protect the aromatic amino group with a suitable protecting group, such as Boc, before proceeding with the synthesis. |
| Product is an inseparable mixture of primary, secondary, and tertiary amines. | Lack of selectivity in the alkylation method. | Avoid using alkyl halides for methylation as they often lead to over-alkylation.[4] Reductive amination or the Eschweiler-Clarke reaction are more selective for producing the desired tertiary amine.[2][4] |
| Difficulty in Isolating the Product after Workup | The product may be soluble in the aqueous phase, especially at low pH. | During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to deprotonate the amine and increase its solubility in the organic phase. |
Data Presentation: Optimizing Reductive Amination of 3-(Boc-amino)benzaldehyde
The following table summarizes the impact of different reducing agents on the yield of 3-(Boc-amino)-N,N-dimethylbenzylamine.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 45 |
| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 | 78 |
| 3 | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | 25 | 8 | 92 |
| 4 | Hydrogen (H₂) with Pd/C | Ethanol | 25 | 24 | 65 |
Yields are for the isolated product after purification.
Experimental Protocols
Protocol 1: Synthesis of 3-(Boc-amino)-N,N-dimethylbenzylamine via Reductive Amination
This protocol details the synthesis starting from 3-(Boc-amino)benzaldehyde and dimethylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
3-(Boc-amino)benzaldehyde
-
Dimethylamine (2 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-(Boc-amino)benzaldehyde (1.0 eq) in dichloromethane (DCM), add dimethylamine (2.0 eq, 2 M solution in THF).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).
Protocol 2: Deprotection of 3-(Boc-amino)-N,N-dimethylbenzylamine
This protocol describes the removal of the Boc protecting group to yield the final product, this compound.
Materials:
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3-(Boc-amino)-N,N-dimethylbenzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Sodium hydroxide solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 3-(Boc-amino)-N,N-dimethylbenzylamine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Basify the aqueous layer to pH > 10 with 1 M sodium hydroxide solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
References
Technical Support Center: Scale-Up of 3-Amino-N,N-dimethylbenzylamine Reactions
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-N,N-dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 3-aminobenzaldehyde with dimethylamine. This process typically involves the formation of an intermediate imine or enamine, which is then reduced to the final product.
Key scale-up considerations include:
-
Reaction Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize side reactions.
-
Temperature Management: The reaction can be exothermic, necessitating efficient heat dissipation to prevent runaway reactions and byproduct formation.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is often recommended to maintain optimal reaction conditions.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates, and ease of product isolation.
-
Work-up and Purification: Developing a robust and scalable purification strategy is critical for achieving high purity of the final product.
Q2: What are the typical impurities observed during the synthesis of this compound?
A2: Several impurities can form during the synthesis, impacting the final product's purity and yield. Common impurities include:
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Over-alkylation products: The product, a secondary amine, can sometimes react further to form a tertiary amine.[1][2]
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Unreacted starting materials: Incomplete conversion can leave residual 3-aminobenzaldehyde or dimethylamine.
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Side-reaction products: Depending on the reaction conditions, other byproducts may form. For instance, in the synthesis of a similar compound, N,N-dimethylbenzylamine, byproducts can arise from the reaction of benzyl chloride with ammonia.[3]
-
Residual solvents and reagents: Solvents and excess reagents from the reaction and purification steps may be present in the final product.
Q3: How can I monitor the progress of the reaction effectively?
A3: Several analytical techniques can be employed to monitor the reaction's progress and ensure completion:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.
-
Gas Chromatography (GC): Suitable for monitoring volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the different species present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Product Yield
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis shows a large amount of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction for a longer period to ensure it has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - Check Reagent Quality: Ensure the purity and activity of the starting materials and reagents, especially the reducing agent. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde to favor the desired reaction. - Slow Reagent Addition: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration and minimize side reactions. |
| Product Degradation | - Maintain Inert Atmosphere: The amino groups can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. - Control Temperature: Avoid excessive temperatures that could lead to thermal decomposition of the product. |
| Inefficient Work-up | - Optimize Extraction: Ensure the pH of the aqueous phase is optimized for efficient extraction of the amine product into the organic layer. - Minimize Product Loss: Be mindful of potential product loss during solvent removal and other purification steps. |
Issue 2: Product Purity Issues
Symptoms:
-
The final product contains significant levels of impurities as identified by HPLC, GC, or NMR.
-
The product has an undesirable color or physical appearance.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-alkylation | - Use Excess Amine: Employing a molar excess of dimethylamine can help minimize the secondary reaction of the product.[2] - Slow Addition of Aldehyde: Adding the 3-aminobenzaldehyde slowly to the reaction mixture containing dimethylamine can favor the initial reaction. |
| Formation of Other Byproducts | - Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst to identify conditions that minimize byproduct formation. |
| Inefficient Purification | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography may be necessary, though this can be challenging to scale up. - Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification technique. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a general guideline for the synthesis of this compound. Optimization will be required for specific scales and equipment.
-
Reaction Setup:
-
To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) in a reaction vessel, add a solution of dimethylamine (1.1-1.5 eq) in the same solvent at room temperature.
-
The reaction vessel should be equipped with a thermometer, a dropping funnel, and an inlet for an inert gas.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by TLC or HPLC.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in an appropriate solvent. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
-
Reaction Completion and Quench:
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as determined by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
-
Work-up and Isolation:
-
Adjust the pH of the mixture to basic (pH > 10) with an aqueous base solution (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of a Generic Reductive Amination
Caption: Generalized reaction pathway for reductive amination.
References
Technical Support Center: Stability of 3-Amino-N,N-dimethylbenzylamine
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with 3-Amino-N,N-dimethylbenzylamine. The following sections address common questions and experimental challenges related to the stability of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. In acidic solutions, the amine groups will be protonated, which may offer some protection against oxidation. However, strong acidic conditions, especially at elevated temperatures, could potentially lead to other degradation pathways. In basic media, the free amine is more susceptible to oxidation. It is crucial to perform forced degradation studies across a range of pH values to determine the optimal conditions for stability.[2][3][4]
Q3: What are the likely degradation products of this compound?
Q4: Are there any special handling precautions I should take during my experiments?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the sample solution (e.g., turning yellow or brown) | Oxidation of the aromatic amine group. | - Prepare solutions fresh before use.- Purge solvents with an inert gas (N₂ or Ar) before preparing solutions.- Store solutions protected from light and at reduced temperatures.- Consider adding an antioxidant if compatible with the experimental design. |
| Appearance of unexpected peaks in chromatography | Degradation of the compound. | - Confirm the identity of the new peaks using mass spectrometry.- Review the sample preparation and storage conditions (pH, temperature, light exposure).- Perform a systematic forced degradation study to identify the conditions causing the degradation. |
| Poor recovery of the compound from the sample matrix | Adsorption to container surfaces or significant degradation. | - Use silanized glassware or polypropylene tubes to minimize adsorption.- Analyze samples immediately after preparation.- Re-evaluate the stability of the compound under the specific matrix conditions. |
| Inconsistent results between experimental replicates | Variable degradation due to inconsistent handling or exposure to environmental factors. | - Standardize all experimental procedures, including incubation times, temperature, and light exposure.- Ensure all solutions are prepared from the same stock and handled identically.- Use a well-defined and validated analytical method. |
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under acidic and basic conditions. These pathways are predictive and should be confirmed experimentally.
Caption: Predicted degradation pathways in acidic and basic media.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. Researchers should adapt the conditions based on the specific goals of their study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent) at 70°C for 48 hours.
-
At specified time points, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase with UV detection).
-
Use mass spectrometry (LC-MS) to identify the major degradation products.
-
Quantify the amount of remaining parent compound and the formation of degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for forced degradation studies.
Troubleshooting Decision Tree
This decision tree can help diagnose unexpected results during stability testing.
Caption: A decision tree for troubleshooting stability study results.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. bdmaee.net [bdmaee.net]
Technical Support Center: Removal of Unreacted 3-Amino-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-Amino-N,N-dimethylbenzylamine from their reaction mixtures.
Troubleshooting Guide
Encountering difficulties in removing residual this compound? Follow this troubleshooting guide to identify and resolve common issues.
Problem: Incomplete removal of this compound after acidic wash/extraction.
| Possible Cause | Suggested Solution |
| Insufficient Acid | The pKa of the tertiary benzylic amine is around 8.92. Ensure the aqueous phase is at least 2 pH units below this value (i.e., pH < 7) to achieve efficient protonation and transfer to the aqueous layer. Use a pH meter or pH paper to verify. |
| Insufficient Mixing | Vigorous mixing is crucial to maximize the surface area between the organic and aqueous phases, facilitating efficient extraction. Ensure the separatory funnel is shaken thoroughly. |
| Emulsion Formation | The presence of polar functionalities in the product or solvent can lead to emulsions. To break an emulsion, you can add brine (saturated NaCl solution), add a small amount of the organic solvent, or filter the mixture through a pad of Celite. |
| Product is also Basic | If your desired product also contains basic functional groups, it may also be extracted into the aqueous layer. In this case, consider alternative purification methods like scavenger resins or chromatography. |
| Insufficient Number of Extractions | A single extraction may not be sufficient for complete removal. Perform at least two to three extractions with fresh aqueous acid. |
Problem: Low product recovery after purification.
| Possible Cause | Suggested Solution |
| Product Instability to Acid | If your product is acid-labile, the acidic workup may be causing degradation. Consider using scavenger resins which operate under neutral conditions. |
| Product is Water-Soluble | If your product has some water solubility, it may be lost to the aqueous phase during extraction. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product Adsorption to Scavenger Resin | If using a scavenger resin, your product might have some affinity for the resin. Choose a scavenger resin with a functional group that is highly selective for amines. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted this compound?
The most common and effective methods are:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to convert it into a water-soluble salt using a dilute acid wash, which is then separated from the organic phase containing the desired product.
-
Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration. This method is particularly useful when the product is sensitive to acidic conditions.
-
Column Chromatography: While effective, it is often less practical for large-scale reactions compared to extraction or scavenging.
-
Vacuum Distillation: This is a viable option if the desired product has a significantly different boiling point from this compound (Boiling Point: ~235.7°C at 760 mmHg) and is thermally stable.
Q2: How do I choose between acid-base extraction and scavenger resins?
The choice depends on the properties of your desired product and the scale of your reaction.
| Factor | Acid-Base Extraction | Scavenger Resins |
| Product Stability | Not suitable for acid-sensitive products. | Ideal for sensitive products as it is performed under neutral conditions. |
| Selectivity | May co-extract other basic compounds. | Can be highly selective for primary and secondary amines, depending on the resin. |
| Scalability | Easily scalable for large quantities. | Can be costly for very large-scale reactions. |
| Ease of Use | Requires liquid-liquid separation, which can be prone to emulsions. | Simple filtration to remove the resin. |
Q3: What concentration of acid should I use for the extraction?
A 1-2 M solution of a strong acid like hydrochloric acid (HCl) is typically sufficient. The key is to ensure the pH of the aqueous phase is low enough to fully protonate the amine.
Q4: Can I recover the this compound after removal?
Yes, if you use acid-base extraction. After separating the aqueous layer containing the protonated amine, you can regenerate the free amine by adding a base (e.g., NaOH) until the solution is basic (pH > 10). The amine can then be extracted back into an organic solvent. With scavenger resins, recovery is generally not feasible as the amine is covalently bound.
Q5: How can I confirm that all the this compound has been removed?
You can monitor the removal process using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Spot the organic layer against a standard of the starting amine.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check the crude product spectrum for the characteristic signals of the amine.
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol describes the removal of this compound from a reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Initial Setup:
-
Ensure your reaction mixture is in a suitable water-immiscible organic solvent. If the reaction was performed in a water-miscible solvent, it must first be removed and the residue redissolved in an appropriate extraction solvent.
-
Transfer the organic solution to a separatory funnel of an appropriate size.
-
-
Acidic Wash:
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The upper layer will be the aqueous phase if using a less dense organic solvent like ethyl acetate, and the lower layer if using a denser solvent like dichloromethane.
-
Drain the aqueous layer.
-
-
Repeat Extraction:
-
Repeat the acidic wash (step 2) one or two more times with fresh 1 M HCl to ensure complete removal.
-
-
Neutralization and Drying:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.
-
Protocol 2: Removal by Scavenger Resin
This protocol outlines the use of a sulfonic acid-based scavenger resin to remove this compound.
-
Resin Selection and Preparation:
-
Choose a scavenger resin with a suitable functional group (e.g., sulfonic acid, isocyanate).
-
Pre-swell the resin in the reaction solvent for 15-30 minutes before use.
-
-
Scavenging:
-
Add the scavenger resin to the reaction mixture. A typical excess of 2-3 equivalents of resin per equivalent of residual amine is recommended.
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the resin and the amine concentration. Monitor the reaction by TLC or HPLC.
-
-
Isolation of Product:
-
Once the scavenging is complete, filter off the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
-
Quantitative Data
| Resin Type | Functional Group | Typical Capacity (mmol/g) | Target Amines |
| Sulfonic Acid | -SO₃H | 1.0 - 3.5 | Primary, Secondary, Tertiary Amines |
| Carboxylic Acid | -COOH | 0.5 - 2.5 | Primary, Secondary, Tertiary Amines |
| Isocyanate | -NCO | 0.5 - 1.5 | Primary and Secondary Amines |
Visualizations
Caption: Troubleshooting workflow for the removal of unreacted this compound.
Troubleshooting low conversion rates in reactions with 3-Amino-N,N-dimethylbenzylamine
Welcome to the Technical Support Center for reactions involving 3-Amino-N,N-dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges, particularly low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions with this compound can stem from a variety of factors related to reagent quality, reaction conditions, and the inherent reactivity of the substrate. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for diagnosing and resolving low conversion rates.
Frequently Asked Questions (FAQs)
Acylation Reactions
Q1: I am observing a low yield in the N-acylation of the primary amino group. What are the common causes?
A1: Low yields in N-acylation are often due to a few key factors:
-
Inactive Acylating Agent: Acyl halides and anhydrides can hydrolyze if exposed to moisture. Use a fresh or newly opened bottle of the acylating agent.
-
Insufficient Base: A base is crucial to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Without a base, the starting amine can be protonated, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of a suitable base like triethylamine or pyridine is used.
-
Low Reaction Temperature: While starting the reaction at 0°C is common to control exotherms, the reaction may require warming to room temperature or gentle heating (e.g., 40-50°C) to proceed to completion.
-
Steric Hindrance: The N,N-dimethylbenzyl group can present some steric bulk, potentially slowing down the reaction. Consider using a more reactive acylating agent (acyl chloride > anhydride) or a specialized coupling agent for amide bond formation.
Q2: I am seeing multiple products in my acylation reaction. What could be the issue?
A2: The formation of multiple products can be attributed to:
-
Impurities in Starting Materials: Impurities in the this compound or the acylating agent can lead to side products. Ensure the purity of your starting materials.
-
Side Reactions: While the primary aromatic amine is significantly more nucleophilic than the tertiary benzylic amine, side reactions can occur under harsh conditions. For instance, prolonged heating could potentially lead to unforeseen byproducts.
-
Di-acylation: Although unlikely under standard conditions due to the difference in nucleophilicity, forcing conditions might lead to reactions at other sites. Using stoichiometric amounts of the acylating agent (1.0-1.1 equivalents) can minimize this.
Alkylation Reactions
Q3: My N-alkylation of the primary amine is resulting in a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
A3: Achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation:
-
Use a Large Excess of the Amine: Employing a significant excess of this compound relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to control the reaction and minimize over-alkylation.
-
Choice of Base: The choice of base can influence selectivity. A bulky, non-nucleophilic base may be beneficial. Some studies have shown that using specific bases like cesium carbonate can enhance chemoselectivity in similar reactions.
Q4: I am experiencing a low yield in my alkylation reaction, with a significant amount of unreacted starting material.
A4: This issue can arise from several factors:
-
Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order RI > RBr > RCl. If you are using a less reactive alkyl halide, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive one.
-
Inappropriate Solvent: The solvent should be able to dissolve both the amine and the alkylating agent. Polar aprotic solvents like DMF or acetonitrile are often good choices.
-
Precipitation of Amine Salt: If the reaction generates an acid byproduct and no base is used, the starting amine can precipitate as its salt, effectively removing it from the reaction.
Data Presentation: Representative Yields
The following tables provide representative yields for acylation and alkylation reactions of benzylamine derivatives under various conditions. These values are intended to serve as a general guide and may vary for this compound.
Table 1: Representative Yields for N-Acylation of Benzylamine Derivatives
| Entry | Acylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Acetyl Chloride (1.1) | Pyridine (1.2) | DCM | 0 to RT | 2 | 85-95 |
| 2 | Benzoyl Chloride (1.1) | Triethylamine (1.2) | DCM | 0 to RT | 3 | 80-90 |
| 3 | Acetic Anhydride (1.2) | None | Neat | RT | 0.5 | 90-98 |
| 4 | Isobutyryl Chloride (1.1) | Pyridine (1.2) | THF | 0 to RT | 4 | 75-85 |
Table 2: Representative Yields for N-Alkylation of Benzylamine Derivatives
| Entry | Alkylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product Ratio (Mono:Di) | Representative Total Yield (%) |
| 1 | Methyl Iodide (1.0) | K₂CO₃ (2.0) | Acetonitrile | RT | 24 | 70:30 | 85 |
| 2 | Benzyl Bromide (1.0) | Cs₂CO₃ (2.0) | DMF | 60 | 12 | 90:10 | 92 |
| 3 | Ethyl Bromide (3.0) | K₂CO₃ (2.0) | Ethanol | Reflux | 18 | 20:80 | 78 |
| 4 | Isopropyl Bromide (1.2) | DIPEA (2.0) | DMF | 80 | 48 | 60:40 | 65 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a general method for the N-acylation of the primary amino group of this compound using an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of the primary amino group of this compound.
Materials:
-
This compound (1.0 - 3.0 eq for mono-alkylation)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.0 eq)
-
Potassium Carbonate or Cesium Carbonate (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound, the base (Potassium Carbonate or Cesium Carbonate), and the solvent (DMF or Acetonitrile).
-
Stir the mixture and add the alkyl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction by TLC.
-
After the starting material is consumed or no further progress is observed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the mono- and di-alkylated products.
Signaling Pathways and Logical Relationships
Diagram: Reaction Pathways of this compound
Caption: Key reaction pathways for the functionalization of this compound.
Preventing byproduct formation with 3-Amino-N,N-dimethylbenzylamine
Welcome to the technical support center for 3-Amino-N,N-dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during experiments involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of byproducts encountered when working with this compound?
A1: Due to the presence of a primary aromatic amine and a tertiary benzylic amine, the most common byproducts arise from reactions involving these two functional groups. These include:
-
Over-alkylation: The primary amine can be further alkylated to form secondary and tertiary amines, and the existing tertiary amine can be quaternized.
-
Di-acylation: Although less common, under harsh conditions, both the primary amine and the aromatic ring can potentially be acylated.
-
Imine Impurities: In reductive amination reactions, incomplete reduction can leave residual imine as a significant impurity.[1]
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if not handled under an inert atmosphere.
Q2: How can I minimize the formation of a quaternary ammonium salt byproduct during N-alkylation of a related precursor to form an N,N-dimethylbenzylamine derivative?
A2: A key strategy to control the formation of quaternary ammonium salt byproducts, such as bis(4-nitrobenzyl)-dimethylammonium bromide, is the portion-wise or dropwise addition of the alkylating agent (e.g., p-nitrobenzyl bromide) to the reaction mixture containing the amine. This method helps to maintain a low concentration of the alkylating agent, thereby minimizing the chance of over-alkylation of the desired tertiary amine product.[2]
Q3: What is a general strategy to avoid side reactions at the primary amino group when I want to perform a reaction elsewhere on the molecule?
A3: The use of protecting groups is a standard and effective strategy. The primary amino group can be protected, for example, as a carbamate (e.g., Boc or Cbz). This protected amine is significantly less nucleophilic and will not readily undergo alkylation or acylation. The protecting group can then be removed under specific conditions once the desired reaction at another site is complete.
Troubleshooting Guides
Issue: Over-alkylation during N-alkylation Reactions
Symptoms:
-
LC-MS or GC-MS analysis shows the presence of products with higher molecular weights than the desired product, corresponding to the addition of multiple alkyl groups.
-
The isolated product yield is low, and purification is challenging due to the presence of closely related, more alkylated species.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol | Expected Outcome |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. | 1. Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere. 2. Add a non-nucleophilic base (e.g., DIEA, 1.5 eq). 3. Slowly add the alkylating agent (1.1 eq) dropwise at 0 °C. 4. Monitor the reaction by TLC or LC-MS. | Minimizes the availability of the alkylating agent for subsequent reactions with the product. |
| High Reactivity of Product | The mono-alkylated product is often more nucleophilic than the starting primary amine.[3] | Use a large excess of the starting amine (3-5 equivalents) relative to the alkylating agent. | The large excess of the starting amine statistically favors its reaction with the alkylating agent over the product. |
| Reaction Temperature Too High | Elevated temperatures can increase the rate of over-alkylation. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely. | Slower reaction rates allow for better control and selectivity towards mono-alkylation. |
Workflow for Preventing Over-alkylation:
Caption: Troubleshooting workflow for over-alkylation.
Issue: Incomplete Reaction or Imine Impurity in Reductive Amination
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or the intermediate imine.
-
The final product is difficult to purify, with the imine impurity being carried through workup and chromatography.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol | Expected Outcome |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable. | 1. Pre-form the imine by stirring the this compound and the aldehyde/ketone in a suitable solvent (e.g., MeOH, DCE) for 1-2 hours before adding the reducing agent. 2. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.[4] | Complete consumption of the starting amine and carbonyl compound before the reduction step. |
| Insufficient Reducing Agent | The reducing agent may be consumed by side reactions or may not be potent enough. | Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄ or NaBH₃CN). | Drives the reduction of the imine to completion. |
| pH of the Reaction | The pH can affect both imine formation and the activity of the reducing agent. | For NaBH₃CN, maintain a slightly acidic pH (4-5) to favor iminium ion formation, which is readily reduced.[5] | Optimal conditions for both imine/iminium formation and reduction. |
Experimental Protocol: Optimized Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous methanol.
-
Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Filter off the molecular sieves.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Logical Flow for Reductive Amination Troubleshooting:
Caption: Decision tree for troubleshooting reductive amination.
Issue: Di-acylation or Low Yield in N-Acylation Reactions
Symptoms:
-
The desired mono-acylated product is contaminated with a di-acylated byproduct.
-
The overall yield of the acylated product is low.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol | Expected Outcome |
| Highly Reactive Acylating Agent | Acyl halides and anhydrides can be highly reactive, leading to side reactions. | Use a milder acylating agent or a carboxylic acid with a coupling agent (e.g., EDC, HATU). | More controlled acylation with fewer side reactions. |
| Incorrect Stoichiometry | An excess of the acylating agent can lead to di-acylation. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. | Favors the formation of the mono-acylated product. |
| Inadequate Base | If the acid byproduct is not effectively neutralized, it can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. | Use a non-nucleophilic base like triethylamine or pyridine (1.2-1.5 equivalents) to scavenge the acid byproduct. | Maintains the nucleophilicity of the starting amine throughout the reaction. |
Quantitative Data from a Related Synthesis:
In the synthesis of 4-amino-N,N-dimethylbenzylamine, careful control of reaction conditions, including the portion-wise addition of the alkylating agent, led to high yield and purity.
| Parameter | Value | Reference |
| Yield | 94-96% | [2] |
| Purity (GC) | 99.9% | [2] |
This data for a similar compound highlights the effectiveness of controlled reaction conditions in minimizing byproduct formation and achieving high product quality.
Signaling Pathway Analogy for Reaction Control:
Caption: Conceptual pathway for selective N-acylation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Amino-N,N-dimethylbenzylamine and 4-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related isomers: 3-Amino-N,N-dimethylbenzylamine and 4-Amino-N,N-dimethylbenzylamine. The positional difference of the primary amino group on the benzene ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. This analysis, supported by established chemical principles and experimental data, aims to guide the rational selection of these reagents in synthetic chemistry, particularly in pharmaceutical and materials science applications.
Physicochemical Properties
A foundational comparison begins with the intrinsic physicochemical properties of these two reagents. These characteristics can influence solubility, reaction kinetics, and downstream processing.
| Property | This compound | 4-Amino-N,N-dimethylbenzylamine |
| Structure | ||
| IUPAC Name | 3-[(dimethylamino)methyl]aniline[1] | 4-[(dimethylamino)methyl]aniline |
| Molecular Formula | C₉H₁₄N₂[1][2] | C₉H₁₄N₂[3][4] |
| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol [4] |
| CAS Number | 27958-77-6[1][2] | 6406-74-2[4] |
| Appearance | Brown crystalline powder[2] or colorless to light yellow liquid[5] | Colorless to light yellow Solid-Liquid Mixture[6] |
| Predicted pKa (Strongest Basic) | Not available | 9.34 ± 0.28[6] |
Comparative Reactivity Analysis
The reactivity of these isomers is dictated by the interplay of three key functional components: the primary aromatic amine (-NH₂), the tertiary benzylic amine (-CH₂N(CH₃)₂), and the aromatic ring itself. The positional isomerism is the critical determinant of their differential reactivity.
Reactivity of the Aromatic Ring: Electrophilic Substitution
The most significant difference in reactivity between the two isomers lies in the susceptibility of the aromatic ring to electrophilic attack. Both the amino (-NH₂) and the dimethylaminomethyl (-CH₂N(CH₃)₂) groups are activating and ortho-, para-directing.[7] However, their relative positions lead to vastly different outcomes.
-
4-Amino-N,N-dimethylbenzylamine: In this para-isomer, the powerful electron-donating effects of both the -NH₂ group (via resonance) and the -CH₂N(CH₃)₂ group (via induction) are synergistic. This results in a highly activated aromatic ring. Electrophilic attack is strongly directed to the positions ortho to the highly activating amino group (positions 2 and 6). The ring is significantly more reactive towards electrophiles than benzene.[8]
-
This compound: In the meta-isomer, the directing effects of the two groups are more complex. The -NH₂ group strongly directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6). The -CH₂N(CH₃)₂ group directs to its ortho and para positions (positions 2 and 4 relative to the CH2 group). The outcome is that positions 2, 4, and 6 are all activated, leading to a potential mixture of products. However, the position ortho to the -NH₂ group and para to the -CH₂N(CH₃)₂ group (position 4) is particularly activated. Overall, the synergistic activation seen in the 4-amino isomer is absent, making the ring of the 3-amino isomer less reactive in comparison.
Caption: Logical relationship of substituent electronic effects on the aromatic ring.
Reactivity of the Primary Aromatic Amine (-NH₂)
-
Basicity: The basicity of anilines is influenced by the electronic nature of other substituents on the ring. In the 4-amino isomer, the electron-donating dimethylaminomethyl group (+I effect) slightly increases the electron density on the aromatic amine's nitrogen, making it marginally more basic than the amine in the 3-amino isomer.
-
Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[11][12] These intermediates are highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of nucleophiles (e.g., in Sandmeyer reactions). Both isomers are expected to undergo this reaction readily. The stability of the resulting diazonium salt is crucial and is maintained by keeping the reaction at low temperatures.[13][14]
Reactivity of the Tertiary Benzylic Amine (-CH₂N(CH₃)₂)
The tertiary amine in both molecules is nucleophilic and basic.[15]
-
Basicity: The tertiary benzylic amine is significantly more basic than the primary aromatic amine due to the absence of resonance delocalization of the lone pair into the benzene ring. Its basicity is comparable to other trialkylamines.
Summary of Comparative Reactivity
| Reaction Type | 4-Amino-N,N-dimethylbenzylamine (para-isomer) | This compound (meta-isomer) |
| Electrophilic Substitution | Highly Favored. Ring is strongly activated. Substitution occurs primarily at positions 2 and 6 (ortho to -NH₂). | Favored. Ring is activated, but less so than the para-isomer. A mixture of products (substitution at positions 2, 4, 6) is possible. |
| Diazotization of -NH₂ | Readily occurs. Forms a para-substituted benzenediazonium salt. | Readily occurs. Forms a meta-substituted benzenediazonium salt. |
| Alkylation/Acylation of -NH₂ | Readily occurs. [2] | Readily occurs. [2] |
| Quaternization of -CH₂N(CH₃)₂ | Readily occurs. Forms a quaternary ammonium salt.[16] | Readily occurs. Forms a quaternary ammonium salt.[16] |
Experimental Protocols
The following are representative protocols for key transformations. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Electrophilic Bromination of the Aromatic Ring
This protocol highlights the differential reactivity and regioselectivity of the two isomers.
-
Materials:
-
3- or 4-Amino-N,N-dimethylbenzylamine (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Acetic Acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the selected aminobenzylamine isomer (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (1.05 eq) in acetic acid and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by pouring it into a beaker of ice water and adding sodium thiosulfate solution to destroy excess bromine.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.
-
Expected Outcome: The 4-amino isomer is expected to yield primarily 2,6-dibromo-4-[(dimethylamino)methyl]aniline due to the high activation, while the 3-amino isomer will likely produce a mixture of mono-brominated products.
-
Protocol 2: Diazotization of the Primary Amino Group
This protocol is adapted from standard diazotization procedures.[11][13]
-
Materials:
-
3- or 4-Amino-N,N-dimethylbenzylamine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a beaker, suspend the aminobenzylamine isomer (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is often indicated by the dissolution of the initial suspension.
-
The resulting cold solution of the diazonium salt should be used immediately in subsequent reactions (e.g., Sandmeyer or azo coupling). Caution: Do not isolate the diazonium salt as it can be explosive in a dry state.[13]
-
Visualized Experimental Workflow
Caption: Comparative workflow for the electrophilic bromination of the isomers.
Conclusion
The choice between this compound and 4-Amino-N,N-dimethylbenzylamine is a strategic one for the synthetic chemist.
-
4-Amino-N,N-dimethylbenzylamine is the reagent of choice when high reactivity and specific regioselectivity in electrophilic aromatic substitution are desired. The synergistic activation by the two amino groups makes its aromatic ring highly nucleophilic, directing substitution cleanly to the positions ortho to the primary amine.
-
This compound offers alternative substitution patterns. While its aromatic ring is less activated than the 4-amino isomer, it allows for the potential synthesis of a different regioisomeric profile of products.
Reactions involving the primary or tertiary amine functionalities, such as diazotization or quaternization, can be performed effectively on both isomers. Ultimately, the selection depends on the desired substitution pattern on the aromatic core and the overall synthetic strategy.
References
- 1. This compound | C9H14N2 | CID 99294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 4-amino-n,n-dimethylbenzylamine (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 4. 4-amino-N,N-dimethylbenzylamine [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. 4-AMINO-N,N-DIMETHYLBENZYLAMINE CAS#: 6406-74-2 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. atamankimya.com [atamankimya.com]
- 16. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Utility of 3-Amino-N,N-dimethylbenzylamine and Other Nucleophilic Amines
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate nucleophilic amine is paramount to the success of reactions such as cross-coupling and amidation. This guide provides an objective comparison of 3-Amino-N,N-dimethylbenzylamine with other commonly employed nucleophilic amines, including aniline, benzylamine, and morpholine. The performance of these amines is evaluated in two critical synthetic transformations: the Buchwald-Hartwig amination and amide bond formation.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] The choice of amine is crucial for achieving high yields and reasonable reaction times. Below is a compilation of data from various sources illustrating the performance of different amines in this reaction. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is from analogous reactions to provide a relative measure of reactivity.
Table 1: Comparison of Nucleophilic Amines in Buchwald-Hartwig Amination
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Data not available | - |
| Aniline | Bromobenzene | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | >99 | [3] |
| Benzylamine | 4-Bromotoluene | (NHC)Pd(allyl)Cl | KHMDS | Dioxane | 70 | 0.5 | 40 | [4] |
| Morpholine | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
| Morpholine | 2-Chlorotoluene | (NHC)Pd(allyl)Cl | KHMDS | Dioxane | 100 | 0.42 | 94 | [4] |
Note: Data for this compound in a directly comparable Buchwald-Hartwig amination was not available in the searched literature. The expected reactivity would be influenced by both the electronic and steric nature of the molecule.
Performance in Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, particularly in peptide chemistry and the synthesis of pharmaceuticals.[6][7] The nucleophilicity of the amine directly impacts the reaction rate and yield. The following table compares the performance of various amines in amide coupling reactions, primarily with benzoic acid derivatives, using common coupling reagents.
Table 2: Comparison of Nucleophilic Amines in Amide Bond Formation
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzoic Acid | HATU / DIPEA | DMF | 12 | Data not available | - |
| Aniline | 3-Phenylpropionic Acid | ZrCl₄ | p-Xylene | Reflux | 45 (conversion) | [8] |
| Benzylamine | Benzoic Acid | ZrCl₄ | p-Xylene | Reflux | 55 (conversion) | [8] |
| Benzylamine | Benzoic Acid | None (thermal) | p-Xylene | Reflux | 44 (conversion) | [8] |
| Morpholine | 3-Phenylpropionic Acid | None (thermal) | p-Xylene | Reflux | Data not available | [8] |
Note: Specific yield data for the amide coupling of this compound was not found in the surveyed literature. The presence of the electron-donating amino group on the benzylamine backbone is expected to influence its nucleophilicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[5]
-
To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), sodium tert-butoxide (2.0 equiv.), and toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU[9][10]
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF).
-
Add the amine (1.0 - 1.2 equiv.) to the solution.
-
Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv.) to the reaction mixture.
-
Add HATU (1.1 - 1.5 equiv.) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
To further elucidate the discussed synthetic methods, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key mechanistic pathway.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Mechanism of HATU-mediated Amide Bond Formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Contact Support [mychemblog.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-N,N-dimethylbenzylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Amino-N,N-dimethylbenzylamine, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, is critical for quality control, pharmacokinetic studies, and regulatory compliance. This guide provides an objective comparison of the three most prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation studies for this compound are not extensively published, this guide leverages performance data from the analysis of structurally related aromatic amines to provide a comprehensive overview of what to expect from each method.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision that depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | Analyte and detector dependent, typically in the ng/mL range | Analyte dependent, can be in the µg/L range | Can reach pg/mL to fg/mL levels |
| Limit of Quantification (LOQ) | Analyte and detector dependent, typically in the ng/mL range | Analyte dependent, can be in the µg/L range | Can reach pg/mL levels |
| Sample Throughput | Moderate to High | Moderate | High |
| Matrix Effect | Can be significant, requires careful method development | Less prone to ion suppression, but matrix can affect inlet and column | Prone to ion suppression/enhancement, often requires internal standards |
| Derivatization | Often required for UV detection, can improve chromatography | Often required to improve volatility and thermal stability | Can be used to enhance ionization and sensitivity |
Mandatory Visualization
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for HPLC, GC-MS, and LC-MS/MS analysis of this compound. These are general protocols and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the weak UV absorbance of many simple aromatic amines, a derivatization step is often necessary to enhance detectability.
1. Sample Preparation and Derivatization (with Dansyl Chloride):
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: For solid samples, dissolve a known weight in methanol. For liquid samples, dilute with methanol.
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of a sodium bicarbonate buffer (pH 9.5) and 1 mL of dansyl chloride solution in acetone (1 mg/mL).
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: Add 100 µL of a quenching reagent (e.g., a primary amine solution) to react with excess dansyl chloride.
-
Final Preparation: Adjust the final volume with the mobile phase and filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or a fluorescence detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is typically required to increase the volatility and thermal stability of the amine for GC analysis.
1. Sample Preparation and Derivatization (with Benzoyl Chloride):
-
Standard and Sample Preparation: Prepare standards and samples in a suitable aprotic solvent like dichloromethane.
-
Derivatization: To 1 mL of the solution, add 100 µL of pyridine (as a catalyst) and 50 µL of benzoyl chloride.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Work-up: After cooling, add 1 mL of 1 M sodium carbonate solution to neutralize excess acid and wash the organic layer with water.
-
Extraction: Dry the organic layer over anhydrous sodium sulfate and transfer to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, and in some cases, can be performed without derivatization.
1. Sample Preparation (Direct Analysis):
-
Standard and Sample Preparation: Prepare solutions in a mobile phase compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Protein Precipitation (for biological matrices): For plasma or serum samples, add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.
-
Filtration: Filter all samples and standards through a 0.22 µm filter before injection.
2. LC-MS/MS Conditions:
-
Column: C18 or HILIC column depending on the polarity of the analyte and desired retention.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
Conclusion
The validation of an analytical method for the quantification of this compound requires a careful consideration of the analytical goals and the available instrumentation. While HPLC with UV detection after derivatization is a robust and widely available technique, GC-MS offers excellent separation and structural confirmation. For high sensitivity and high throughput applications, particularly in complex matrices, LC-MS/MS is the method of choice. Regardless of the chosen technology, a rigorous validation process compliant with relevant guidelines is essential to generate reliable and defensible scientific data.
A Comparative Analysis of the Biological Activities of 3-Amino-N,N-dimethylbenzylamine Derivatives
This guide provides a comparative overview of the biological activities of various compounds derived from or structurally related to 3-Amino-N,N-dimethylbenzylamine. The information is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate a clear understanding of the therapeutic potential of these compounds.
Anticancer Activity
Several studies have explored the potential of benzylamine derivatives as anticancer agents, with promising results against various cancer cell lines. These compounds have been shown to inhibit cancer cell growth and proliferation through different mechanisms of action.
Performance Comparison of Anticancer Compounds
The following table summarizes the in vitro anticancer activity of selected benzylamine derivatives. The data is presented as the concentration required to inhibit 50% of cell growth (IC50 or GI50) or as the percentage of growth inhibition (GI) at a specific concentration.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 3-Benzyl-4,8-dimethylbenzopyrones | 4a, 4b, 4c | Full panel of 60 cell lines | Mean GI (%) | 6.17, 10.84, 7.99 | [1] |
| 4a | Leukemia HL-60 (TB) | GI (%) | 30.93 | [1] | |
| Aminobenzylnaphthols | MMZ-45B | Colorectal (HT-29) | IC50 (µM) | 31.78 ± 3.93 | [2] |
| MMZ-140C | Colorectal (HT-29) | IC50 (µM) | 37.76 ± 3.2 | [2] | |
| 5-Fluorouracil (Standard) | Colorectal (HT-29) | IC50 (µM) | 52.26 ± 4.9 | [2] | |
| MMZ-140C | Pancreatic (BxPC-3) | IC50 (µM) | Comparable to 5-Fluorouracil | [2] | |
| 3-Amino-pyrazine-2-carboxamides | 18i | FGFR1-4 expressing cells | Pan-FGFR inhibitor | Potent in vitro activity | [3] |
| 18k, 18l | FGFR2 and FGFR3 expressing cells | IC50 (nM) | 550 and 380 | [3] | |
| 3-Amino-4,4-dimethyl lithocholic acids | 5az-ba | Leukemia and lung cancer cells | IC50 (µM) | 1.65–5.51 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The anticancer activity of the compounds is commonly assessed using the MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Signaling Pathway Visualization
Many anticancer agents target specific signaling pathways that are crucial for cancer cell growth and survival. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key target in various cancers.
Caption: FGFR Signaling Pathway Inhibition.
Antimicrobial Activity
Derivatives of benzylamine have also been investigated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.
Performance Comparison of Antimicrobial Compounds
The table below presents the antibacterial activity of a selected benzylamide derivative, highlighting its efficacy against different bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| 3-Benzylamides | Compound 9 (with fluorine substitution) | M. smegmatis | Zone Ratio | 0.62 | [6] |
| Compound 9 (with fluorine substitution) | S. aureus | Zone Ratio | 0.44 | [6] |
Experimental Protocols
Disk Diffusion Assay for Antibacterial Activity:
The antibacterial activity is often determined using the disk diffusion method.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Data Analysis: The size of the zone of inhibition is indicative of the antibacterial potency of the compound. A zone ratio can be calculated by comparing the zone of inhibition of the test compound to that of a standard antibiotic.
Mechanism of Action Visualization
Some benzylamide derivatives exert their antibacterial effect by inhibiting the FtsZ protein, which is essential for bacterial cell division.
Caption: FtsZ Inhibition Workflow.
References
- 1. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 6. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N,N-dimethylbenzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive structure-activity relationship (SAR) studies specifically focused on the 3-Amino-N,N-dimethylbenzylamine scaffold are limited in publicly available literature. This guide, therefore, provides a comparative analysis of closely related substituted benzylamine analogs to infer potential SAR principles applicable to the target scaffold. The information is synthesized from studies on benzylamine derivatives investigated as enzyme inhibitors and receptor ligands.
The this compound core structure presents a versatile template for medicinal chemistry exploration, featuring a primary aromatic amine, a flexible benzyl group, and a tertiary amine. Modifications at these positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting analogs. This guide explores the SAR of related benzylamine derivatives to provide insights for the rational design of novel compounds based on the this compound scaffold.
Comparative Analysis of Biological Activity
The biological activities of substituted benzylamine analogs have been evaluated in various contexts, including their potential as monoamine oxidase (MAO) inhibitors for neurological disorders and as ligands for dopamine transporters. The following tables summarize key SAR findings from studies on related benzylamine derivatives.
Table 1: SAR of Substituted Benzylamine Analogs as Monoamine Oxidase B (MAO-B) Inhibitors
| Compound/Analog Type | Substitution on Phenyl Ring | Substitution on Benzylamine Nitrogen | MAO-B IC₅₀ (µM) | Key SAR Observations |
| Benzylamine-sulfonamide derivatives | Varied substitutions | Sulfonamide group | 0.041 - >10 | The presence of a sulfonamide group on the benzylamine nitrogen was a key feature for potent MAO-B inhibition.[1] |
| Substituted Benzylamines | Halogen substitutions | Unsubstituted or small alkyl | Not specified | Electron-withdrawing groups on the phenyl ring were found to influence inhibitory potency.[2] |
| Benzylamine Analogs | - | Varied alkyl and aryl groups | Not specified | The nature and size of the substituent on the benzylamine nitrogen significantly impact activity. |
Table 2: SAR of Benzylamine Analogs as Dopamine Transporter (DAT) Ligands
| Compound/Analog Type | Substitution on Phenyl Ring | Substitution on Benzylamine Nitrogen | DAT Affinity (IC₅₀, nM) | Key SAR Observations |
| cis-3,6-disubstituted piperidine derivatives | Electron-withdrawing groups (e.g., F, Cl) | Varied (benzyl, heterocyclic) | 11.3 - >1000 | Electron-withdrawing groups on the phenyl ring of the benzyl moiety enhance DAT affinity.[2] |
| Benzazepine Analogs | Chloro, Hydroxy | Cinnamyl with N,N-dimethylamino | 60.3 | The presence of a terminal N,N-dimethylamino group at a specific distance from the core structure was crucial for antagonist activity at the D1 dopamine receptor.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative protocols for key experiments cited in the literature for evaluating benzylamine analogs.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay [1]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate.
-
Incubation: The test compounds (analogs of this compound) are pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, kynuramine.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 20 minutes), the reaction is stopped by adding a strong base (e.g., NaOH). The formation of the product, 4-hydroxyquinoline, is measured fluorometrically (excitation at 310 nm, emission at 400 nm).
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dopamine Transporter (DAT) Binding Assay [2]
-
Tissue Preparation: Striatal tissue from rat brains is homogenized in a sucrose buffer and centrifuged to obtain a crude membrane preparation.
-
Radioligand Binding: The membrane preparation is incubated with a radioligand specific for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration (e.g., 2 hours). The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Visualizing Structure-Activity Relationships and Biological Pathways
Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for conducting SAR studies.
Simplified Dopamine Signaling Pathway and Potential Inhibition
Caption: Inhibition of dopamine reuptake by a benzylamine analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Analysis and Standard Validation of 3-Amino-N,N-dimethylbenzylamine
For researchers, scientists, and drug development professionals, ensuring the purity and identity of chemical reagents is paramount. This guide provides a comparative analysis of common analytical techniques for the purity analysis and standard validation of 3-Amino-N,N-dimethylbenzylamine. The information presented herein is designed to assist in the selection of appropriate analytical methodologies and to provide standardized protocols for validation.
Overview of Analytical Techniques
The analysis of aromatic amines such as this compound typically relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods, each offering distinct advantages and limitations. The choice of method is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the nature of the impurities to be quantified.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method depends on a variety of factors, including the required sensitivity, accuracy, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for the analysis of aromatic amines, which can be considered representative for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99[1] | >0.999[1] |
| Accuracy (% Recovery) | 89 - 100%[1][2] | Typically within 80 - 120%[1] | 75 - 114% for most analytes[1] |
| Precision (%RSD) | < 5%[1] | < 15%[1] | < 15.9% (inter-day)[1] |
| Limit of Detection (LOD) | 0.02% (for impurities)[1] | Analyte dependent, can be in the µg/L range[1] | 0.025 - 0.20 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range[1] | - |
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible and reliable analytical results. The following are example methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the analysis of this compound and can be adapted for impurity isolation in preparative separation.[3]
-
Column: Newcrom R1 or C18 HPLC column[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Detection: UV detection.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to determine the purity and concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Aromatic Amines
Due to the polarity of many amines, a derivatization step may be necessary to improve their chromatographic behavior and detectability.[4]
-
Derivatization (if required): A common approach for primary amines is acetylation or silylation to increase volatility and thermal stability. For a tertiary amine like this compound, derivatization may not be necessary, but it can be beneficial for the analysis of primary or secondary amine impurities.
-
Column: A capillary column suitable for amine analysis, such as an Agilent CP-Wax for Volatile Amines and Diamines.[5]
-
Injector and Detector Temperatures: Optimized to prevent sample degradation and ensure efficient detection.
-
MS Detection: Electron Ionization (EI) is commonly used, with the mass spectrometer scanning a relevant mass range to identify the parent compound and any impurities based on their mass spectra.
Mandatory Visualizations
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.[4]
Impurity Identification Workflow using GC-MS
For the identification of unknown impurities, a systematic approach is necessary. The following diagram outlines a potential workflow for impurity identification using GC-MS, which may involve a derivatization step to enhance the analysis of certain impurities.
Caption: A workflow for impurity identification using GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Aminobenzylamine Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of the three structural isomers of aminobenzylamine: 2-aminobenzylamine (ortho-), 3-aminobenzylamine (meta-), and 4-aminobenzylamine (para-). The differentiation of these isomers is critical in various fields, including medicinal chemistry and materials science, where structural nuances can dictate biological activity and physical properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2-aminobenzylamine, 3-aminobenzylamine, and 4-aminobenzylamine. These values are essential for distinguishing between the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.[1] The chemical shifts (δ) are highly sensitive to the substitution pattern on the aromatic ring, making NMR a powerful tool for isomer differentiation.
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data (in ppm)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Aminobenzylamine | Aromatic H: ~6.6-7.2, -CH₂-: ~3.8, -NH₂ (benzyl): variable, -NH₂ (aryl): variable | Aromatic C: ~115-145, -CH₂-: ~45 |
| 3-Aminobenzylamine | Aromatic H: ~6.5-7.1, -CH₂-: ~3.7, -NH₂ (benzyl): variable, -NH₂ (aryl): variable[2][3] | Aromatic C: ~113-147, -CH₂-: ~46 |
| 4-Aminobenzylamine | Aromatic H: ~6.6 (d), ~7.1 (d), -CH₂-: ~3.7, -NH₂ (benzyl): variable, -NH₂ (aryl): variable[4][5] | Aromatic C: ~115, ~128, ~129, ~146, -CH₂-: ~46[5] |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. The -NH₂ proton signals are often broad and their chemical shifts are highly variable; they can be confirmed by D₂O exchange, which causes the signal to disappear.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For aminobenzylamine isomers, key vibrations include N-H stretches from the primary amine groups and C-N stretches.[6][8]
Table 2: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group Vibration | 2-Aminobenzylamine | 3-Aminobenzylamine | 4-Aminobenzylamine | Characteristic Features |
| N-H Stretch (Amine) | ~3300-3500 (two bands) | ~3300-3500 (two bands) | ~3300-3500 (two bands) | Primary amines show a pair of bands (symmetric and asymmetric stretching).[6][7][9] |
| N-H Bend (Amine) | ~1600-1650 | ~1600-1650 | ~1600-1650 | A characteristic bending vibration for primary amines.[9] |
| C-N Stretch (Aromatic) | ~1250-1335 | ~1250-1335 | ~1250-1335 | Strong band indicative of the aromatic amine.[9] |
| C-N Stretch (Aliphatic) | ~1020-1250 | ~1020-1250 | ~1020-1250 | Weaker band from the benzylamine moiety.[9] |
Note: While the primary functional group absorptions are similar, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns for each isomer due to differences in their overall symmetry and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule.[10] The position of the maximum absorbance (λ_max) is influenced by the conjugation and substitution pattern of the aromatic ring.
Table 3: UV-Vis Absorption Maxima (λ_max)
| Isomer | λ_max (nm) | Solvent |
| 2-Aminobenzylamine | Data not readily available | - |
| 3-Aminobenzylamine | Data not readily available | - |
| 4-Aminobenzylamine | ~246[11] | Ethanol[11] |
Note: UV-Vis spectra are sensitive to the solvent used. The data provides a basis for comparison, but spectra should be run under identical conditions for accurate differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[12] All three isomers have the same molecular weight. However, their fragmentation patterns upon ionization can differ, aiding in their identification.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| 2-Aminobenzylamine | C₇H₁₀N₂[13] | 122.17[14] | 122 (M⁺), 121, 106, 93, 77 |
| 3-Aminobenzylamine | C₇H₁₀N₂[3][15] | 122.17[15] | 122 (M⁺), 121, 106, 93, 77 |
| 4-Aminobenzylamine | C₇H₁₀N₂[5][16] | 122.17[5] | 122 (M⁺), 121, 106, 93, 77[4] |
Note: The molecular formula C₇H₁₀N₂ contains two nitrogen atoms, consistent with the "nitrogen rule" which predicts an even-numbered molecular weight.[7][17][18] The primary fragmentation pathway for these compounds is typically the loss of an amino group or cleavage of the benzylic C-C bond.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. The following are generalized protocols for the key spectroscopic techniques cited.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the aminobenzylamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[19]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.
-
D₂O Exchange : To confirm -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -NH₂ peaks will disappear or significantly diminish.[6][7]
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for liquid or solid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Background Scan : Perform a background scan of the empty sample holder or the pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan : Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a dilute solution of the aminobenzylamine isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.[20]
-
Blank Measurement : Use a cuvette containing only the solvent as a blank to zero the spectrophotometer.[10][21]
-
Spectrum Acquisition : Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).[22][23]
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[24]
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion (M⁺) and various fragment ions.[25]
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Analysis : Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.[26]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of aminobenzylamine isomers.
Caption: A logical workflow for differentiating aminobenzylamine isomers.
This guide provides a foundational comparison of the spectroscopic properties of aminobenzylamine isomers. For unambiguous structure elucidation, it is recommended to use a combination of these techniques and to compare the obtained data with reference spectra from established databases.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. 3-Aminobenzylamine(4403-70-7) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzylamine(4403-71-8) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 2-(Aminomethyl)aniline | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. anaxlab.com [anaxlab.com]
- 15. 3-Aminobenzylamine | CymitQuimica [cymitquimica.com]
- 16. 391451000 [thermofisher.com]
- 17. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. youtube.com [youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Efficacy of Benzylamine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of benzylamine derivatives, with a focus on structures related to 3-Amino-N,N-dimethylbenzylamine, as inhibitors of key enzymes implicated in neurodegenerative diseases: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). The data presented is compiled from various studies to offer a broader understanding of the structure-activity relationships of these compounds.
Comparative Efficacy of Benzylamine Derivatives
The inhibitory activities of various benzylamine derivatives against cholinesterases and monoamine oxidases are summarized below. The data highlights the potential of this chemical scaffold in the development of targeted enzyme inhibitors.
Cholinesterase Inhibition
A series of benzamide and picolinamide derivatives incorporating a dimethylamine side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The position of the dimethylamine substituent was found to significantly influence inhibitory activity and selectivity[1].
| Compound ID | Structure | Target Enzyme | IC50 (µM)[1] | Selectivity (BChE/AChE)[1] |
| 7a | 2-(N,N-dimethylamino)methoxy-N-(phenyl)picolinamide | AChE | 2.49 ± 0.19 | 99.40 |
| BChE | 247.5 ± 15.3 | |||
| 7b | 3-(N,N-dimethylamino)methoxy-N-(phenyl)picolinamide | AChE | 15.2 ± 1.1 | 15.9 |
| BChE | 241.8 ± 18.2 | |||
| 4a | 2-(N,N-dimethylamino)methoxy-N-(phenyl)benzamide | AChE | > 250 | - |
| BChE | > 250 | |||
| 4b | 3-(N,N-dimethylamino)methoxy-N-(phenyl)benzamide | AChE | 85.3 ± 5.7 | 2.9 |
| BChE | 249.1 ± 16.4 |
Table 1: Inhibitory activity of N,N-dimethylamino substituted benzamide and picolinamide derivatives against human AChE and BChE.
Monoamine Oxidase Inhibition
Benzylamine-sulfonamide derivatives have been investigated as selective inhibitors of human monoamine oxidase B (hMAO-B)[2][3]. Additionally, other substituted benzylamine derivatives have shown potent and selective inhibition of MAO-B[4].
| Compound ID | General Structure | Target Enzyme | IC50 (µM) | Reference |
| 4i | Benzylamine-sulfonamide | hMAO-B | 0.041 ± 0.001 | [2] |
| 4t | Benzylamine-sulfonamide | hMAO-B | 0.065 ± 0.002 | [2] |
| 4h | 2-(5-chlorobenzothiazol-2-ylsulfanyl)-N-(3-nitrobenzyl)-N-(4-fluorophenyl) acetamide | hMAO-A | 17.00 | [4] |
| hMAO-B | 2.95 | [4] | ||
| Selegiline (Reference) | hMAO-B | 0.037 ± 0.001 | [2] |
Table 2: Inhibitory activity of benzylamine derivatives against human MAO-A and MAO-B.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE is determined using a spectrophotometric method developed by Ellman et al.[1].
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is determined by monitoring the increase in absorbance.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric method[4].
Materials:
-
Human recombinant MAO-A and MAO-B
-
Kynuramine (substrate)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Phosphate buffer
-
Test compounds and reference inhibitor (e.g., Selegiline)
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent.
-
In a 96-well microplate, add the enzyme solution (MAO-A or MAO-B) and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for a specified time.
-
Add a solution containing the substrate (kynuramine), horseradish peroxidase, and Amplex Red reagent to initiate the reaction.
-
The production of resorufin is monitored by measuring the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
The rate of reaction is determined from the fluorescence signal.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase assay.
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway, highlighting the role of acetylcholinesterase (AChE) in the synaptic cleft. Inhibition of AChE by derivatives of this compound would lead to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling at the synapse.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for determining the inhibitory concentration (IC50) of a compound against a target enzyme is depicted below.
Caption: General workflow for IC50 determination.
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Researcher's Guide to Antibody Cross-Reactivity for 3-Amino-N,N-dimethylbenzylamine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, such as 3-Amino-N,N-dimethylbenzylamine derivatives, understanding and quantifying antibody cross-reactivity is critical for ensuring data accuracy and reliability. This guide provides a framework for comparing antibody performance, presenting detailed experimental protocols, and visualizing the workflows involved in characterizing antibodies for small-molecule detection.
Due to the novelty of antibodies targeting this compound derivatives, direct comparative studies are not yet available in public literature. Therefore, this guide synthesizes established principles and methodologies, using data from structurally analogous aromatic amines to provide a representative comparison and a robust framework for your own cross-reactivity studies.
Comparative Analysis of Antibody Alternatives
When initiating an antibody development project for a small molecule (hapten) like this compound, a primary decision is the choice between monoclonal and polyclonal antibodies. Each presents distinct advantages and disadvantages that can significantly impact assay performance.
Table 1: Comparison of Monoclonal and Polyclonal Antibodies for Small Molecule Detection
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Specificity | High: Recognizes a single epitope on the antigen.[1] | Moderate to High: A mixture of antibodies that recognize multiple epitopes.[1][2] |
| Sensitivity | Generally lower, but can be very high affinity. | High: Can amplify the signal by binding to multiple sites on the antigen.[3] |
| Batch Consistency | High: Homogeneous population from a single cell line ensures reproducibility.[4] | Low: Composition can vary between different animals and even different bleeds from the same animal.[1] |
| Production Time | Longer and more complex, involving hybridoma technology.[1] | Faster and less complex, involving animal immunization and serum collection.[1] |
| Cost | Higher initial development cost. | Lower initial development cost. |
| Cross-Reactivity | Lower likelihood of off-target binding due to single epitope recognition.[5] | Higher potential for cross-reactivity with structurally similar molecules.[6] |
| Ideal Use Case | Quantitative assays, therapeutics, and diagnostics requiring high specificity and consistency.[2] | Screening assays, Western blotting, and applications where high sensitivity is crucial.[2] |
Illustrative Cross-Reactivity Data
To assess the specificity of an antibody, its binding affinity to the target molecule is compared against its affinity for structurally related compounds. This is typically quantified using a competitive immunoassay to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal). The cross-reactivity is then expressed as a percentage relative to the target analyte.
The following table provides an illustrative example of cross-reactivity data for a hypothetical antibody raised against a this compound derivative. The data is modeled on typical findings for antibodies against small aromatic amines.
Table 2: Illustrative Cross-Reactivity of a Hypothetical Polyclonal Antibody Raised Against a this compound Derivative
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Immunizing Hapten (this compound derivative) | Derivative of this compound | 2.0 | 100 |
| Isomer Analogue 1 (2-Amino-N,N-dimethylbenzylamine derivative) | Derivative of 2-Amino-N,N-dimethylbenzylamine | 45 | 4.4 |
| Isomer Analogue 2 (4-Amino-N,N-dimethylbenzylamine derivative) | Derivative of 4-Amino-N,N-dimethylbenzylamine | 90 | 2.2 |
| Parent Compound (3-Aminobenzylamine) | 3-Aminobenzylamine | > 1000 | < 0.2 |
| Unrelated Aromatic Amine (Aniline) | Aniline | > 2000 | < 0.1 |
*Cross-reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Tested Compound) x 100
Note: This data is illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocols
The generation and characterization of antibodies against small molecules involve a multi-step process. Detailed and consistent protocols are essential for reproducible results.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the small this compound molecule (hapten) must be covalently linked to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[3][7] The strategy for conjugation is critical as it determines which parts of the hapten are exposed to the immune system.[3]
Protocol for Hapten-Carrier Conjugation (via Amine-Reactive Crosslinker):
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or sulfhydryl group) onto the this compound molecule, distal to the key epitopes you want the antibody to recognize.
-
Carrier Protein Activation: Activate the carrier protein (e.g., KLH) using a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups, or a maleimide-based crosslinker to target sulfhydryl groups.[8]
-
Conjugation Reaction: Mix the derivatized hapten with the activated carrier protein in an appropriate buffer (e.g., PBS, pH 7.2-7.4). The molar ratio of hapten to carrier protein should be optimized to achieve a suitable hapten density (typically 10-20 haptens per carrier molecule).[9]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by dialysis or gel filtration against PBS.
-
Characterization: Confirm successful conjugation and estimate the hapten density using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[9]
Caption: Workflow for hapten-carrier protein conjugation.
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing
The ciELISA is a highly effective method for quantifying the specificity of antibodies against small molecules.[3] In this assay, free analyte in a sample competes with a fixed amount of immobilized antigen (hapten-protein conjugate) for binding to a limited amount of antibody.
Protocol for ciELISA:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3% non-fat dry milk or BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (immunizing hapten) and the test compounds (potential cross-reactants) in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. Calculate the percent cross-reactivity as described in Table 2.
Caption: Workflow for a competitive indirect ELISA (ciELISA).
Conclusion
The development of specific antibodies for small molecules like this compound derivatives requires a systematic approach to immunogen design and a rigorous evaluation of antibody specificity. While monoclonal antibodies generally offer higher specificity and batch-to-batch consistency, polyclonal antibodies can provide a sensitive and cost-effective alternative for initial screening.[1]
Regardless of the antibody type chosen, comprehensive cross-reactivity testing using a validated competitive ELISA is essential. By systematically evaluating binding against a panel of structurally related compounds, researchers can quantify the specificity of their antibodies and ensure the development of reliable and accurate immunoassays. The protocols and frameworks presented in this guide provide a foundation for these critical validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. sketchviz.com [sketchviz.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking Ligand Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of an Aminobenzylamine-Derived Ligand
For Immediate Release
This guide provides a comparative performance benchmark of a novel aminobenzylamine-derived phosphine ligand in the Suzuki-Miyaura cross-coupling reaction. The performance of this ligand is evaluated against established, commercially available phosphine ligands and a ligand-free system, offering researchers, scientists, and drug development professionals objective data to inform catalyst selection for this critical synthetic transformation.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand is paramount to the success of this reaction, influencing catalytic activity, stability, and substrate scope. This guide focuses on the performance of a p-(N,N-dimethylaminophenyl)diphenylphosphine ligand, a structural analog that serves as a model for the potential catalytic activity of 3-Amino-N,N-dimethylbenzylamine, in the coupling of various aryl halides with arylboronic acids.
Performance Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
The following table summarizes the performance of the aminobenzylamine-derived phosphine ligand against standard high-performance phosphine ligands (SPhos, XPhos) and a ligand-free control in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| p-(N,N-dimethylaminophenyl)diphenylphosphine | 1 | Water-Isopropanol (1:1) | K₂CO₃ | Room Temp | 12 | 98 |
| SPhos | 1 | Toluene/Water | K₃PO₄ | 110 | 12 | >95 |
| XPhos | 1 | Dioxane/Water | K₃PO₄ | 100 | 12 | >95 |
| Ligand-Free | 1 | Water-Isopropanol (1:1) | K₂CO₃ | Room Temp | 24 | <10 |
Substrate Scope: Performance of the Aminobenzylamine-Derived Ligand with Various Aryl Halides
The versatility of the p-(N,N-dimethylaminophenyl)diphenylphosphine ligand was evaluated across a range of aryl halides, demonstrating its efficacy in coupling with phenylboronic acid.
| Aryl Halide | Product | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 12 | 98 |
| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 12 | 97 |
| 4-Bromoanisole | 4-Methoxybiphenyl | 12 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 12 | 99 |
| 4-Bromotoluene | 4-Methylbiphenyl | 12 | 96 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the specified ligand (0.01 mmol) were added to a reaction vessel. The vessel was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (5 mL) was then added, and the mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Proper Disposal of 3-Amino-N,N-dimethylbenzylamine
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data. Adherence to these protocols is essential to mitigate risks associated with this and similar aromatic amine compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further spread of the spill. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust formation.
-
Collection: Use non-sparking tools to collect the absorbed material or swept-up solid into a suitable, labeled container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Personal Safety: Ensure appropriate PPE is worn throughout the cleanup process.
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids, including weighing papers, contaminated gloves, and bench paper, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Unused Product: Unused or expired this compound should be disposed of in its original container or a compatible, well-sealed hazardous waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Keep containers tightly closed.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. All disposal activities must comply with local, state, and federal regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 27958-77-6 | [1][3][4][5] |
| Molecular Formula | C₉H₁₄N₂ | [4][5] |
| Molecular Weight | 150.22 g/mol | [4][5] |
| Appearance | Brown crystalline powder | [4] |
| Storage Temperature | 0-8 °C | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Amino-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Amino-N,N-dimethylbenzylamine (CAS: 27958-77-6). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on safety data sheet recommendations.
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[2][3] Gloves must be inspected prior to use. | Prevents skin contact, which can cause skin irritation.[1][2] Proper glove removal technique (without touching the glove's outer surface) is necessary to avoid skin contact with the product.[2] |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat, to prevent skin exposure.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | Minimizes the risk of skin contact and contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, or if ventilation is inadequate.[3] Use only outdoors or in a well-ventilated area.[1] | Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the substance.[4]
-
Verify that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Keep the container tightly closed when not in use.[1]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of vapors or dust.[6]
-
Do not get the substance in the eyes, on skin, or on clothing.[4]
-
Use non-sparking tools to prevent ignition.[5]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2][5]
-
Wear the appropriate personal protective equipment, including respiratory protection.[2]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5][6]
-
Prevent the spill from entering drains or waterways.[2]
Disposal Plan
1. Waste Segregation and Collection:
-
Solid Waste: Collect all materials contaminated with this compound, such as used gloves, weighing paper, and absorbent materials, in a designated, leak-proof, and clearly labeled solid waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.[3]
-
Unused Product: Dispose of unused or expired product in its original container or a compatible, well-sealed waste container.[3]
2. Container Labeling:
-
All waste containers must be clearly labeled with the chemical name ("this compound") and the associated hazards.
3. Final Disposal:
-
Dispose of the waste through a licensed waste disposal contractor.[7]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of the material down the drain or into the sewer system.[3]
Experimental Workflow and Safety Checkpoints
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

